UBP 302
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIYULWYHDSXHL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423571 | |
| Record name | UBP-302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745055-91-8 | |
| Record name | (αS)-α-Amino-3-[(2-carboxyphenyl)methyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745055-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | UBP-302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({3-[(2S)-2-Amino-2-carboxyethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl}methyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UBP-302 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ8AP4UA5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of UBP 302
For Immediate Release
Bristol, UK – December 9, 2025 – In a comprehensive technical guide released today, leading researchers have detailed the mechanism of action of UBP 302, a potent and selective antagonist of kainate receptors containing the GluK1 subunit. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth look at the pharmacology of this compound, complete with quantitative data, detailed experimental protocols, and novel visualizations of its interaction with neural signaling pathways.
This compound has emerged as a critical tool in neuroscience research, enabling the precise dissection of the physiological roles of GluK1-containing kainate receptors. These receptors are implicated in a variety of neurological processes and disorders, making this compound a compound of significant interest for therapeutic development.
Core Mechanism: Selective Antagonism of GluK1-Containing Kainate Receptors
This compound exerts its effects through competitive antagonism at the glutamate (B1630785) binding site of kainate receptors that incorporate the GluK1 (formerly known as GluR5) subunit. It is the more active (S)-enantiomer of the racemic mixture UBP 296. This selectivity allows for the specific inhibition of signaling cascades initiated by the activation of these particular receptor subtypes.
Quantitative Analysis of Receptor Binding and Selectivity
The affinity and selectivity of this compound have been extensively characterized through various experimental paradigms. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different glutamate receptor subtypes.
Table 1: Binding Affinity of this compound for Kainate Receptor Subunits
| Receptor Subunit | Apparent Dissociation Constant (Kd) |
| GluK1 (h) | 402 nM[1] |
| GluK2 (h) | > 100 µM |
| GluK3 (h) | - |
| GluK5 (h) | > 100 µM |
| (h) denotes human recombinant receptors. |
Table 2: Antagonist Potency (IC50) of this compound at Kainate and AMPA Receptors
| Receptor | IC50 | Fold Selectivity (vs. GluK1) |
| GluK1-containing kainate receptors | ~1 µM | - |
| AMPA receptors | 106 µM[2] | ~106x |
| GluK2-containing kainate receptors | > 30 µM | > 30x |
| GluK5-containing kainate receptors | > 30 µM | > 30x |
This high degree of selectivity for GluK1-containing receptors over AMPA and other kainate receptor subunits makes this compound an invaluable pharmacological tool for isolating and studying the specific functions of GluK1.[1][2]
Experimental Protocols: Methodological Deep Dive
To ensure the reproducibility and further investigation of this compound's mechanism of action, this guide provides detailed experimental protocols. Below is a representative protocol for determining the antagonist potency of this compound using whole-cell patch-clamp electrophysiology.
Protocol: Determination of this compound IC50 using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the concentration of this compound required to inhibit 50% of the maximal current response elicited by a kainate receptor agonist at GluK1-containing receptors.
Cell Preparation:
-
HEK293 cells stably expressing human recombinant GluK1 subunits are cultured under standard conditions.
-
Cells are plated onto glass coverslips 24-48 hours prior to recording to allow for adherence.
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with CsOH.
-
Agonist: 100 µM Kainate in external solution.
-
Antagonist: this compound dissolved in external solution to final concentrations ranging from 0.1 µM to 100 µM.
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber continuously perfused with external solution.
-
Borosilicate glass pipettes (3-5 MΩ resistance) are filled with internal solution and mounted on the patch-clamp amplifier headstage.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane of a target cell.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
A stable baseline current is established.
-
The agonist (100 µM Kainate) is applied to elicit an inward current.
-
After washout and return to baseline, the cells are pre-incubated with a specific concentration of this compound for 2-3 minutes.
-
The agonist is co-applied with the antagonist, and the resulting current is recorded.
-
This procedure is repeated for each concentration of this compound.
Data Analysis:
-
The peak inward current in the presence of each this compound concentration is measured and normalized to the control response (agonist alone).
-
A concentration-response curve is generated by plotting the normalized current against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.
Downstream Signaling Consequences of GluK1 Antagonism
The antagonism of GluK1-containing kainate receptors by this compound has significant downstream effects on neuronal signaling. Presynaptically, GluK1 receptors can modulate the release of neurotransmitters, including both glutamate and GABA. By blocking these receptors, this compound can alter the balance of excitation and inhibition within neural circuits. Postsynaptically, the blockade of ion flux through the kainate receptor channel prevents membrane depolarization and subsequent activation of voltage-gated calcium channels and other downstream effectors. There is also evidence suggesting that GluK1-containing receptors can engage in metabotropic signaling, potentially through G-protein coupling, to modulate the activity of other channels and enzymes. The inhibition of these pathways by this compound is a key area of ongoing research.
This technical guide provides a foundational understanding of the mechanism of action of this compound. Its high selectivity for GluK1-containing kainate receptors, coupled with a growing body of research into its effects on neural circuitry, positions this compound as an indispensable tool for the neuroscience community. Further research will undoubtedly continue to illuminate the complex roles of GluK1 receptors in brain function and disease, with this compound at the forefront of these investigations.
References
UBP302: A Technical Guide to a Selective Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP302 is a potent and selective competitive antagonist of the kainate receptor subunit GluK1 (formerly known as GluR5). Developed from a series of willardiine derivatives, UBP302 has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing kainate receptors.[1][2][3] This technical guide provides a comprehensive overview of UBP302, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Chemical Properties
| Property | Value |
| Systematic IUPAC Name | (2S)-2-Amino-3-[3-(2-carboxybenzyl)-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid |
| Molecular Formula | C₁₅H₁₅N₃O₆ |
| Molecular Weight | 333.3 g/mol |
| CAS Number | 745055-91-8 |
| Appearance | A solid |
| Solubility | Soluble in DMSO (up to 20 mM with gentle warming) and 1eq. NaOH (up to 25 mM) |
Mechanism of Action
UBP302 exerts its antagonist effect by competitively binding to the ligand-binding domain of the GluK1 subunit of the kainate receptor. This binding prevents the endogenous ligand, glutamate (B1630785), from activating the receptor, thereby inhibiting the influx of cations (primarily Na⁺ and K⁺, with limited Ca²⁺ permeability) through the ion channel.[4] The antagonism by UBP302 and other N3-substituted willardiine derivatives leads to a hyperextension of the ligand-binding core, a conformational change that prevents channel gating.[5][6]
Kainate receptors, including those containing the GluK1 subunit, are involved in both ionotropic and metabotropic signaling.[4][7][8] The ionotropic action leads to direct neuronal depolarization, while the metabotropic function involves G-protein coupling and modulation of intracellular signaling cascades.[4][7][8] UBP302, by blocking the initial ligand binding, inhibits both of these downstream signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and selectivity of UBP302 for various glutamate receptor subtypes.
Table 1: Binding Affinity of UBP302 at Kainate Receptors
| Receptor Subunit/Preparation | Assay Type | Ligand | Parameter | Value | Reference |
| Native GluK1-containing receptors (rat dorsal root) | Functional Assay | Kainate | Apparent K_d | 402 nM | --INVALID-LINK-- |
| Recombinant human GluK1 | Not Specified | Not Specified | Not Specified | Potent Antagonist | --INVALID-LINK-- |
| Recombinant human GluK3 | Functional Assay (Ca²⁺ imaging) | Glutamate | IC₅₀ | >10 µM | --INVALID-LINK-- |
Table 2: Selectivity Profile of UBP302
| Receptor Type | Receptor Subunit/Preparation | Selectivity Fold (over GluK1) | Reference |
| AMPA Receptors | Native (rat spinal cord) | ~260-fold | --INVALID-LINK-- |
| Kainate Receptors | Recombinant human GluK2 | ~90-fold | --INVALID-LINK-- |
| Kainate Receptors | Recombinant human GluK5 | ~90-fold | --INVALID-LINK-- |
| NMDA Receptors | Not specified | Little to no action | --INVALID-LINK-- |
| Group I mGlu Receptors | Not specified | Little to no action | --INVALID-LINK-- |
Experimental Protocols
Radioligand Displacement Binding Assay
This protocol is a generalized procedure for determining the binding affinity of UBP302 for kainate receptors using a radiolabeled ligand (e.g., [³H]kainate).
Materials:
-
Cell membranes expressing the kainate receptor subunit of interest (e.g., HEK293 cells transfected with GluK1)
-
[³H]kainate (Radioligand)
-
UBP302 (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Prepare a suspension of cell membranes in binding buffer to a final concentration of 50-200 µg of protein per well.
-
In a 96-well plate, add the membrane suspension.
-
Add increasing concentrations of UBP302 to the wells. For total binding, add binding buffer instead of UBP302. For non-specific binding, add a high concentration of unlabeled kainate (e.g., 1 mM).
-
Add a fixed concentration of [³H]kainate to all wells (typically at or below its K_d value).
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 200 µL) to remove unbound radioligand.
-
Allow the filters to dry.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the UBP302 concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a general method for assessing the antagonist activity of UBP302 on kainate receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂, bubbled with 95% O₂/5% CO₂.
-
Internal solution for the patch pipette containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
Kainate (agonist).
-
UBP302.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Prepare the brain slices or neuronal culture in the recording chamber continuously perfused with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Obtain a stable baseline recording of the holding current.
-
Apply kainate (e.g., 10 µM) to the bath or via a local perfusion system to evoke an inward current.
-
After the kainate-evoked current reaches a steady state, wash it out with aCSF until the holding current returns to baseline.
-
Bath apply UBP302 at the desired concentration (e.g., 1-10 µM) for a period of 5-10 minutes.
-
In the continued presence of UBP302, re-apply kainate at the same concentration as in step 5.
-
Measure the amplitude of the kainate-evoked current in the presence of UBP302.
-
Calculate the percentage of inhibition of the kainate-evoked current by UBP302.
-
A dose-response curve can be generated by repeating steps 7-9 with different concentrations of UBP302 to determine the IC₅₀.
Visualizations
Caption: Kainate receptor signaling pathway and the inhibitory action of UBP302.
Caption: General experimental workflow for a radioligand displacement binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Willardiine and Its Analogues | Encyclopedia MDPI [encyclopedia.pub]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainate receptor - Wikipedia [en.wikipedia.org]
- 5. Crystal Structures of the Kainate Receptor GluR5 Ligand Binding Core Dimer with Novel GluR5-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of antagonism of the GluR2 AMPA receptor: Structure and dynamics of the complex of two willardiine antagonists with the glutamate binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
UBP 302: A Technical Guide to its High Selectivity for the GluK1 Kainate Receptor Subunit
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP 302 is a potent and highly selective competitive antagonist of kainate receptors (KARs) that contain the GluK1 subunit (formerly known as GluR5).[1] Developed at the University of Bristol, this compound has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing receptors in the central nervous system. Its high selectivity distinguishes it from broader spectrum antagonists and allows for the specific investigation of GluK1-mediated signaling pathways. This technical guide provides an in-depth overview of the quantitative pharmacology, experimental methodologies, and signaling pathways related to the GluK1 selectivity of this compound.
Quantitative Selectivity Profile of this compound
The selectivity of this compound for the GluK1 subunit over other ionotropic glutamate (B1630785) receptor subtypes is a key feature of its pharmacological profile. The following table summarizes the available quantitative data on the antagonist activity of this compound and its racemate, UBP296. It is important to note that the antagonist activity of UBP296 resides in its (S)-enantiomer, this compound.[2]
| Receptor Subunit(s) | Ligand | Assay Type | Potency (IC50/Ki) | Source |
| Human GluK1 (homomeric) | UBP296 | Ca2+ Influx (HEK293) | 3.5 ± 1.5 µM | More et al., 2004[3] |
| Human GluK1/GluK2 | UBP296 | Ca2+ Influx (HEK293) | 7.0 ± 5.1 µM | More et al., 2004[3] |
| Human GluK1/GluK5 | UBP296 | Ca2+ Influx (HEK293) | 4.0 ± 0.7 µM | More et al., 2004[3] |
| Rat GluK2 (homomeric) | UBP296 | Radioligand Binding | > 100 µM | More et al., 2004[2] |
| Human GluK3 (homomeric) | UBP302 | Electrophysiology | Effective Blocker | Perrais et al., 2008[4] |
| AMPA Receptors | UBP302 | Electrophysiology | Antagonized at ≥ 100 µM | More et al., 2004; Mayer et al., 2006[5] |
| NMDA Receptors | UBP302 | Not specified | >500-fold selectivity | Review Mention[6] |
Note: GluK1 was formerly known as GluR5, GluK2 as GluR6, and GluK5 as KA2. The data for UBP296 is presented as it is the most comprehensive dataset available from a single study and UBP302 is its active enantiomer.
Signaling Pathways
This compound acts as a competitive antagonist at the glutamate binding site of GluK1-containing kainate receptors. This action primarily blocks the ionotropic function of the receptor, preventing ion influx upon agonist binding. Additionally, kainate receptors have been shown to exhibit metabotropic, G-protein coupled signaling.
Caption: this compound antagonism of kainate receptor signaling pathways.
Experimental Protocols
The determination of this compound's selectivity and potency relies on various in vitro assays. Below are detailed methodologies for two common experimental approaches.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is designed to measure the inhibitory effect of this compound on agonist-evoked currents in HEK293 cells expressing recombinant human kainate receptor subunits.
Cell Preparation:
-
Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection: Transiently transfect cells with plasmids encoding the desired human kainate receptor subunit (e.g., GluK1) using a suitable transfection reagent. A reporter gene such as GFP can be co-transfected to identify successfully transfected cells.
-
Plating: 24 hours post-transfection, plate the cells onto glass coverslips at a low density for electrophysiological recording.
Recording Procedure:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Obtain a gigaseal (>1 GΩ) on a transfected cell using a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Establish a stable baseline current.
-
Apply a selective agonist (e.g., 100 µM glutamate) for a short duration (e.g., 2 seconds) to elicit a control inward current.
-
After a washout period, pre-apply varying concentrations of this compound for 1-2 minutes, followed by co-application of the agonist and this compound.
-
Record the peak inward current at each this compound concentration.
-
Data Analysis:
-
Normalize the peak current at each this compound concentration to the control current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for determining this compound IC50 via patch-clamp.
Calcium Imaging Functional Assay
This fluorescence-based assay measures changes in intracellular calcium in response to receptor activation and its inhibition by this compound.
Cell Preparation:
-
Cell Culture and Transfection: As described in the patch-clamp protocol.
-
Plating: Plate transfected cells in a 96-well black-walled, clear-bottom plate.
Assay Procedure:
-
Dye Loading:
-
Wash cells with a buffered saline solution (e.g., HBSS).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader to measure baseline fluorescence.
-
Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Add a fixed concentration of a kainate receptor agonist (e.g., glutamate or kainate) to all wells to stimulate the receptors.
-
Record the change in fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the ΔF in the presence of this compound to the control response (agonist alone).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the curve to determine the IC50.
Caption: Workflow for this compound functional screen using calcium imaging.
Conclusion
This compound demonstrates remarkable selectivity for the GluK1 subunit of the kainate receptor. This property, supported by quantitative pharmacological data, makes it an essential tool for dissecting the specific roles of GluK1-containing receptors in neuronal function and disease. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of selective kainate receptor modulators, furthering our understanding of this important class of glutamate receptors.
References
- 1. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kainate receptors with a metabotropic signature enhance hippocampal excitability by regulating the slow after-hyperpolarization in CA3 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective increases of AMPA, NMDA, and kainate receptor subunit mRNAs in the hippocampus and orbitofrontal cortex but not in prefrontal cortex of human alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. brainvta.tech [brainvta.tech]
Core Function and Mechanism of Action
An In-depth Technical Guide to the Function of UBP302
UBP302 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1] It specifically targets kainate receptors containing the GluK1 (formerly known as GluR5) subunit.[2] Developed at the University of Bristol, UBP302 is the S-enantiomer of the compound UBP296 and is widely utilized in neuroscience research to investigate the physiological and pathological roles of GluK1-containing kainate receptors.[2][3]
The primary function of UBP302 is to block the activation of these receptors by glutamate, the principal excitatory neurotransmitter in the central nervous system. Kainate receptors are implicated in a variety of neuronal processes, including synaptic transmission, synaptic plasticity, and the regulation of neuronal excitability.[3] They exhibit both a canonical ionotropic mechanism, where agonist binding leads to the opening of an ion channel permeable to cations (Na+, K+, and Ca2+), causing membrane depolarization, and a non-canonical metabotropic mechanism, which involves coupling to G-proteins (Gi/o) and protein kinase C (PKC).[3] UBP302, as an antagonist, prevents these downstream signaling events from occurring.
A key characteristic of UBP302 is its dose-dependent selectivity. At concentrations at or below 10 μM, it acts as a selective antagonist for GluK1-containing kainate receptors.[4] However, at higher concentrations (≥ 100 μM), its selectivity diminishes, and it can also antagonize other kainate receptor subunits and AMPA receptors.[4] This property makes careful dose selection critical in experimental design to ensure specific targeting of GluK1.
Quantitative Data: Potency and Selectivity
The following tables summarize the key quantitative parameters that define the pharmacological profile of UBP302.
Table 1: Binding Affinity and Potency of UBP302
| Parameter | Value | Receptor/System | Reference |
| Apparent Kd | 402 nM | Kainate-induced responses in isolated rat dorsal roots | [1][5][6] |
| Ki | 2.02 ± 0.58 μM | Human recombinant GluK1 (competition with [3H]UBP310) | [7] |
Table 2: Functional Activity and Selectivity of UBP302
| Parameter | Value | System/Effect | Reference |
| Selective GluK1 Antagonism | ≤ 10 μM | Bath application on neonatal rat brainstem–spinal cord | [4] |
| Non-selective AMPA/Kainate Antagonism | ≥ 100 μM | Bath application on neonatal rat brainstem–spinal cord | [4] |
| IC50 (vs. fDR-VRP) | 106 ± 13 µM | Hemisected rat spinal cord (measure of AMPA receptor antagonism) | [6] |
| Effective Concentration | 20 μM | Blocks kainate receptor signaling in mouse medial entorhinal cortex | [5] |
| Effective Concentration | 25 μM | Inhibits gamma frequency oscillations in rat basolateral amygdala | [5] |
| In vivo Effective Dose | 250 mg/kg | Reduces seizure severity in a rat model of soman-induced status epilepticus | [5] |
Signaling Pathways Modulated by UBP302
As an antagonist of GluK1-containing kainate receptors, UBP302 inhibits both the ionotropic and metabotropic signaling cascades initiated by these receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of studies utilizing UBP302.
Protocol 1: Electrophysiological Recording in Brainstem-Spinal Cord Slices
This protocol is adapted from studies investigating the role of kainate receptors in respiratory rhythm generation.[4]
-
Preparation of Slices:
-
Neonatal rats (P0-P4) are anesthetized and decapitated.
-
The brainstem and spinal cord are isolated in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. The aCSF composition is (in mM): 128 NaCl, 3 KCl, 1.5 CaCl2, 1 MgCl2, 24 NaHCO3, 0.5 NaH2PO4, and 30 D-glucose.
-
Transverse medullary slices (600-700 µm) containing the pre-Bötzinger complex are prepared using a vibratome.
-
Slices are allowed to recover for at least 30 minutes in aCSF at room temperature before recording.
-
-
Electrophysiological Recording:
-
Slices are transferred to a recording chamber and continuously perfused with aCSF at 27°C.
-
Inspiratory nerve activity is recorded from the cut ends of cervical (C4) or hypoglossal (XII) nerve roots using suction electrodes.
-
Signals are amplified, filtered (band-pass 0.1-1 kHz), rectified, and integrated to obtain a rhythmic bursting pattern.
-
-
Pharmacological Application:
-
A stable baseline of rhythmic activity is recorded for at least 10 minutes.
-
UBP302 is dissolved in aCSF to the desired final concentration (e.g., 10 µM for selective GluK1 antagonism).
-
The UBP302-containing aCSF is bath-applied to the slice preparation.
-
Changes in the frequency and amplitude of inspiratory bursts are recorded and analyzed to determine the effect of blocking GluK1 receptors on the respiratory network.
-
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of UBP302 at a specific receptor subtype, adapted from methodologies used for related compounds.[7]
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells are transiently transfected with cDNA encoding the human GluK1 receptor subunit.
-
After 48 hours, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
-
Competition Binding Assay:
-
Membrane preparations are incubated in the assay buffer containing a fixed concentration of a radiolabeled antagonist (e.g., [3H]UBP310, a related high-affinity GluK1 antagonist).
-
Increasing concentrations of unlabeled UBP302 are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radioactive standard ligand (e.g., 1 mM kainate).
-
After incubation (e.g., 1 hour at 4°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of UBP302.
-
The IC50 value (the concentration of UBP302 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Relationships: Dose-Dependent Selectivity
The utility of UBP302 as a chemical probe is critically dependent on its concentration, which dictates its selectivity for different glutamate receptor subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UBP-302 - Wikipedia [en.wikipedia.org]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]
- 4. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pa2online.org [pa2online.org]
- 7. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
UBP302: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP302 is a potent and selective competitive antagonist of kainate receptors, specifically targeting those containing the GluK1 (formerly GluR5) subunit. This selectivity makes it an invaluable tool in neuroscience research for dissecting the physiological and pathological roles of GluK1-containing kainate receptors. This document provides a comprehensive technical guide on UBP302, summarizing its pharmacological properties, detailing experimental protocols for its use, and illustrating key concepts with diagrams.
Core Concepts and Mechanism of Action
UBP302 is a derivative of willardiine and acts as a selective antagonist at the glutamate (B1630785) binding site of GluK1-containing kainate receptors.[1][2] Kainate receptors are a subtype of ionotropic glutamate receptors that, upon activation, typically allow the influx of Na+ and Ca2+ ions, leading to neuronal depolarization.[3][4] There are five kainate receptor subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[4] GluK1-3 can form functional homomeric and heteromeric receptors, while GluK4 and GluK5 are obligate heteromers, requiring co-assembly with GluK1-3 subunits.[4]
UBP302's high affinity and selectivity for the GluK1 subunit allow researchers to investigate the specific roles of these receptor subtypes in various neurological processes, including synaptic transmission, plasticity, and excitotoxicity.[1][5]
Signaling Pathway of Kainate Receptor Activation
The following diagram illustrates the general signaling pathway of a postsynaptic kainate receptor upon glutamate binding, leading to neuronal excitation. UBP302 competitively inhibits this process at GluK1-containing receptors.
Caption: UBP302 competitively antagonizes glutamate binding to GluK1-containing kainate receptors.
Quantitative Data
The following tables summarize the key quantitative data for UBP302, providing a comparative overview of its binding affinity, selectivity, and efficacy in various experimental models.
Table 1: Binding Affinity and Selectivity of UBP302
| Receptor Subunit/Type | Parameter | Value | Species | Reference |
| GluK1 (GluR5) | Apparent Kd | 402 nM | Rat | [1][6] |
| GluK1 | Ki | 2.02 ± 0.58 µM | Human | [7] |
| AMPA Receptors | Selectivity Fold | ~260-fold over GluK1 | Rat | [1][5] |
| GluK2 (GluR6) / GluK5 (KA2) | Selectivity Fold | ~90-fold over GluK1 | Human | [1][5] |
| NMDA Receptors | Action | Little to no action | - | [1][5] |
| Group I mGlu Receptors | Action | Little to no action | - | [1][5] |
Table 2: Efficacy of UBP302 in In Vitro and In Vivo Models
| Experimental Model | Effect | Concentration/Dose | Species | Reference |
| Kainate-induced responses in isolated dorsal roots | Inhibition | Kd = 402 nM | Rat | [6] |
| Gamma frequency oscillations in basolateral amygdala | Inhibition | 25 µM | Rat | [6] |
| Kainate receptor signaling in medial entorhinal cortex | Blockade | 20 µM | Mouse | [6] |
| Soman-induced status epilepticus | Reduction in seizure severity | 250 mg/kg (in vivo) | Rat | [6][8] |
| Kainate receptor-mediated LTP induction in hippocampal mossy fibers | Selective blockade | - | Rat | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving UBP302.
Electrophysiological Recording in Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices and subsequent whole-cell patch-clamp recording to study the effects of UBP302 on synaptic transmission.
3.1.1. Preparation of Acute Hippocampal Slices [5][9][10]
-
Anesthesia and Decapitation: Anesthetize a P20-P45 rat or mouse with isoflurane.[5][9] Once deeply anesthetized (confirmed by lack of pedal reflex), decapitate the animal using a guillotine.[5]
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) with a modified composition to reduce excitotoxicity (e.g., sucrose-based ACSF).[5]
-
Slicing: Glue a brain block onto the stage of a vibratome. Cut 300-400 µm thick coronal or horizontal slices of the hippocampus.[5]
-
Incubation: Transfer the slices to a holding chamber containing standard ACSF (continuously bubbled with 95% O2 / 5% CO2) at 32-34°C for at least 30 minutes, and then maintain at room temperature for at least 1 hour before recording.[10]
3.1.2. Whole-Cell Patch-Clamp Recording [11][12][13]
-
Slice Transfer: Place a single hippocampal slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Cell Targeting: Identify pyramidal neurons in the CA1 or CA3 region using infrared differential interference contrast (IR-DIC) microscopy.
-
Seal Formation and Whole-Cell Configuration: Approach a neuron with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a gigaohm seal. Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
Data Acquisition: Record synaptic currents or potentials using a patch-clamp amplifier. Evoke synaptic responses by placing a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 recordings).
-
UBP302 Application: After obtaining a stable baseline recording, bath-apply UBP302 at the desired concentration (e.g., 10-100 µM) and record the changes in synaptic responses.
Caption: Workflow for electrophysiological analysis of UBP302 effects in hippocampal slices.
In Vivo Soman-Induced Seizure Model in Rats
This protocol details the induction of status epilepticus using the nerve agent soman (B1219632) and the assessment of UBP302's anticonvulsant effects.[1][8][14]
3.2.1. Animal Preparation and EEG Implantation
-
Surgically implant cortical electrodes for electroencephalogram (EEG) recording in adult male Sprague-Dawley rats.[1] Allow for a recovery period of at least 7 days.[14]
3.2.2. Soman Administration and Treatment [15][16][17]
-
Pre-treat animals with HI-6 (an oxime) and atropine (B194438) methylnitrate to mitigate the peripheral cholinergic effects of soman.[7][15]
-
Administer soman subcutaneously at a dose sufficient to induce status epilepticus (e.g., 1.6 x LD50).[7][14]
-
Monitor the onset and severity of seizures using behavioral scoring (e.g., Racine scale) and continuous EEG recording.[16][18]
-
Administer UBP302 (e.g., 250 mg/kg, i.p.) at a specified time point after seizure onset (e.g., 1 hour).[1][8]
3.2.3. Post-Exposure Monitoring and Analysis
-
Continue EEG and behavioral monitoring for at least 24 hours to assess the duration and severity of seizures.[1]
-
At a predetermined endpoint (e.g., 24 hours or 30 days), perfuse the animals and collect brain tissue for neurohistopathological analysis (e.g., Fluoro-Jade C and NeuN staining) to assess neuronal injury and loss.[7]
Caption: Workflow for the in vivo evaluation of UBP302 in a soman-induced seizure model.
Radioligand Binding Assay
This protocol describes a filtration binding assay to determine the affinity of UBP302 for GluK1 receptors expressed in a cell line.[8][19][20]
3.3.1. Membrane Preparation
-
Culture HEK293 cells stably expressing the human GluK1 subunit.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in an appropriate buffer and determine the protein concentration.
3.3.2. Binding Assay
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand that binds to GluK1 (e.g., [3H]kainate), and varying concentrations of UBP302.
-
To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., 1 mM kainate) to a separate set of wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by several washes with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3.3.3. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the UBP302 concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Conclusion
UBP302 is a powerful and selective tool for investigating the role of GluK1-containing kainate receptors in the central nervous system. Its utility is demonstrated in a variety of applications, from in vitro electrophysiology to in vivo models of neurological disorders. The detailed protocols and compiled data in this guide are intended to facilitate the effective use of UBP302 in neuroscience research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 4. Kainate receptor - Wikipedia [en.wikipedia.org]
- 5. multichannelsystems.com [multichannelsystems.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Assembly and Trafficking of Homomeric and Heteromeric Kainate Receptors with Impaired Ligand Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Patch Clamp Protocol [labome.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Comparative profile of refractory status epilepticus models following exposure of cholinergic agents pilocarpine, DFP, and soman - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Soman (GD) Rat Model to Mimic Civilian Exposure to Nerve Agent: Mortality, Video-EEG Based Status Epilepticus Severity, Sex Differences, Spontaneously Recurring Seizures, and Brain Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Soman (GD) Rat Model to Mimic Civilian Exposure to Nerve Agent: Mortality, Video-EEG Based Status Epilepticus Severity, Sex Differences, Spontaneously Recurring Seizures, and Brain Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Soman (GD) Rat Model to Mimic Civilian Exposure to Nerve Agent: Mortality, Video-EEG Based Status Epilepticus Severity, Sex Differences, Spontaneously Recurring Seizures, and Brain Pathology [frontiersin.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
UBP302: A Technical Guide to a Selective Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and biological activity of UBP302, a potent and selective antagonist of the GluK1 (formerly GluR5) subunit-containing kainate receptors. The information presented herein is intended to support research and development efforts in neuroscience and pharmacology.
Core Chemical and Pharmacological Properties
UBP302 is a pyrimidine (B1678525) derivative with the systematic IUPAC name (S)-α-Amino-3-[(2-carboxyphenyl)methyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid. Its selective antagonism of GluK1-containing kainate receptors makes it a valuable tool for elucidating the physiological and pathological roles of this receptor subtype.
Table 1: Physicochemical Properties of UBP302
| Property | Value | Reference |
| CAS Number | 745055-91-8 | [1] |
| Molecular Formula | C₁₅H₁₅N₃O₆ | [1] |
| Molecular Weight | 333.3 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| Solubility | DMSO: 50 mM | [1] |
| SMILES | O=C(O)C1=CC=CC=C1CN2C(N(C--INVALID-LINK--C(O)=O)C=CC2=O)=O | [1] |
| InChI Key | UUIYULWYHDSXHL-NSHDSACASA-N | [1] |
Table 2: Pharmacological Profile of UBP302
| Parameter | Value | Species/System | Reference |
| Mechanism of Action | Selective antagonist of GluK1 (GluR5) subunit-containing kainate receptors | [2][3] | |
| Apparent Kd | 402 nM | Isolated rat dorsal roots (inhibition of kainate-induced responses) | [1] |
| Selectivity | ~260-fold over AMPA receptors; ~90-fold over recombinant human GluK2 and GluK5-containing kainate receptors | [3] | |
| Activity at other receptors | Little or no action at NMDA or group I mGlu receptors | [3] |
Mechanism of Action and Signaling Pathway
UBP302 exerts its effects by competitively binding to the glutamate (B1630785) binding site on the GluK1 subunit of kainate receptors, thereby preventing their activation by the endogenous agonist glutamate. Kainate receptors are ionotropic glutamate receptors that, upon activation, typically allow the influx of Na⁺ and Ca²⁺ ions, leading to neuronal depolarization. However, emerging evidence suggests that kainate receptors, including those containing the GluK1 subunit, can also signal through non-canonical, metabotropic pathways involving G-protein coupling.
By blocking the GluK1 subunit, UBP302 can modulate both the ionotropic and metabotropic signaling cascades initiated by kainate receptor activation. The diagram below illustrates the putative signaling pathway affected by UBP302.
Experimental Protocols
The following sections outline generalized methodologies for key experiments involving UBP302. These are intended as a guide and may require optimization for specific experimental conditions.
Radioligand Binding Assay for Kd Determination
This protocol describes a competitive binding assay to determine the dissociation constant (Kd) of UBP302 for the GluK1 receptor.
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) transiently or stably expressing the human GluK1 subunit.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand that binds to GluK1 (e.g., [³H]-kainate or a specific [³H]-antagonist).
-
Add increasing concentrations of non-radiolabeled UBP302.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the UBP302 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of UBP302 that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording of Kainate-Induced Currents
This protocol outlines the use of whole-cell patch-clamp electrophysiology to assess the antagonist activity of UBP302 on kainate-induced currents in neurons.
Methodology:
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., 300-400 µm thick) from a region known to express GluK1 receptors (e.g., hippocampus, dorsal root ganglion neurons).
-
Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV to -70 mV.
-
Locally apply a known concentration of a kainate receptor agonist (e.g., kainate or the GluK1-selective agonist ATPA) to elicit an inward current.
-
After establishing a stable baseline response, co-apply the agonist with varying concentrations of UBP302.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of UBP302.
-
Calculate the percentage of inhibition of the agonist-induced current by UBP302 at each concentration.
-
Construct a concentration-response curve to determine the IC₅₀ of UBP302 for the inhibition of kainate-induced currents.
-
In Vivo Model of Soman-Induced Seizures
This protocol describes an in vivo model to evaluate the anticonvulsant efficacy of UBP302.
Methodology:
-
Animal Model:
-
Use adult male rats (e.g., Sprague-Dawley).
-
Implant EEG electrodes for continuous monitoring of seizure activity.
-
Induce status epilepticus by subcutaneous injection of the nerve agent soman.
-
-
Drug Administration:
-
Administer UBP302 (e.g., 250 mg/kg, intraperitoneally) at a defined time point after the onset of seizures (e.g., 1 hour).[1]
-
A control group should receive a vehicle injection.
-
-
Data Collection and Analysis:
-
Continuously record EEG for at least 24 hours post-soman exposure.
-
Score the severity and duration of seizures based on the EEG recordings and behavioral observations.
-
Compare the total seizure duration and severity between the UBP302-treated group and the vehicle-treated group.
-
At the end of the experiment, brain tissue can be collected for histological analysis of neuronal damage.
-
Applications in Research
UBP302 is a critical pharmacological tool for:
-
Investigating the role of GluK1-containing kainate receptors in synaptic transmission and plasticity. [3]
-
Elucidating the contribution of GluK1 receptors to neurological and psychiatric disorders , including epilepsy, pain, and anxiety.[1][4]
-
Validating the therapeutic potential of targeting GluK1 receptors for the development of novel anticonvulsant and neuroprotective agents.[1][3]
-
Dissecting the specific contributions of GluK1-mediated signaling in different neuronal circuits.
Disclaimer: UBP302 is for research use only and is not for human or veterinary use.[1] Researchers should consult the relevant safety data sheets and follow appropriate laboratory safety procedures when handling this compound.
References
- 1. Neuroprotection of GluK1 kainate receptor agonist ATPA against ischemic neuronal injury through inhibiting GluK2 kainate receptor-JNK3 pathway via GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRIK1 glutamate ionotropic receptor kainate type subunit 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. GluK1 kainate receptors are necessary for functional maturation of parvalbumin interneurons regulating amygdala circuit function - PMC [pmc.ncbi.nlm.nih.gov]
UBP 302: A Technical Guide to a Selective GluK1 Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP 302 is a potent and selective antagonist of the glutamate (B1630785) ionotropic receptor kainate type subunit 1 (GluK1 or GluR5). Its high selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing kainate receptors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, and detailed experimental protocols for its use in neuroscience research.
Chemical and Physical Properties
This compound, with the systematic IUPAC name (S)-α-Amino-3-[(2-carboxyphenyl)methyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid, is the active S-enantiomer of the racemic mixture UBP 296.[1]
| Property | Value | Reference |
| CAS Number | 745055-91-8 | [2] |
| Molecular Formula | C₁₅H₁₅N₃O₆ | [2] |
| Molecular Weight | 333.3 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [1][3] |
| Solubility | DMSO: 50 mM | [2] |
| SMILES | O=C(O)C1=CC=CC=C1CN2C(N(C--INVALID-LINK--C(O)=O)C=CC2=O)=O | [2] |
| InChI Key | UUIYULWYHDSXHL-NSHDSACASA-N | [2] |
Pharmacological Profile
This compound is a competitive antagonist that exhibits high selectivity for GluK1-containing kainate receptors. This selectivity allows for the specific interrogation of the function of these receptors in complex biological systems.
Binding Affinity and Potency
| Receptor Target | Parameter | Value | Reference |
| GluK1 (GluR5) | Apparent Kd | 402 nM | [2][4] |
| AMPA Receptors | IC₅₀ | 106 µM | [4] |
| GluK2 (GluR6) | Selectivity | ~90-fold over this compound | [1][3] |
| GluK5 (KA2) | Selectivity | ~90-fold over this compound | [1][3] |
| NMDA Receptors | Activity | Little to no action | [1][3] |
| Group I mGlu Receptors | Activity | Little to no action | [1][3] |
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of GluK1-containing kainate receptors. By blocking the binding of the endogenous agonist glutamate, this compound prevents the conformational changes required for ion channel opening and subsequent neuronal depolarization. Recent evidence also suggests that GluK1-containing receptors can signal through a metabotropic pathway involving G-proteins. This compound is expected to block both the ionotropic and metabotropic signaling cascades initiated by glutamate binding to GluK1.
Signaling Pathways
GluK1-containing kainate receptors have a dual signaling capacity. The canonical pathway involves ion channel opening and cation influx. A non-canonical, metabotropic pathway involves the activation of G-proteins, specifically Gαo.
Caption: Dual signaling pathways of the GluK1 kainate receptor blocked by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound has been effectively utilized.
Electrophysiological Recording in Isolated Rat Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from studies investigating the effects of kainate receptor modulation on sensory neurons.
Objective: To assess the antagonist effect of this compound on kainate-induced currents in primary sensory neurons.
Materials:
-
Adult Wistar rats
-
Dissection medium (e.g., L-15 medium)
-
Enzymes for dissociation (e.g., collagenase, trypsin)
-
Culture medium (e.g., DMEM/F12 supplemented with serum and growth factors)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
Internal and external recording solutions
-
Kainate (agonist)
-
This compound (antagonist)
Procedure:
-
DRG Neuron Culture:
-
Euthanize the rat according to institutional guidelines.
-
Dissect dorsal root ganglia and place them in ice-cold dissection medium.
-
Treat ganglia with a cocktail of collagenase and trypsin to dissociate the neurons.
-
Plate the dissociated neurons on coated coverslips and culture for 24-48 hours.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external recording solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the patch pipette with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a DRG neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
Drug Application:
-
Obtain a stable baseline recording.
-
Apply kainate (e.g., 10 µM) to the neuron using a rapid perfusion system to elicit an inward current.
-
Wash out the kainate and allow the current to return to baseline.
-
Pre-incubate the neuron with this compound (e.g., 10 µM) for several minutes.
-
Co-apply kainate and this compound and record the current response.
-
Wash out the drugs to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the kainate-induced current in the absence and presence of this compound.
-
Calculate the percentage of inhibition of the kainate response by this compound.
-
Induction of Gamma Oscillations in Rat Basolateral Amygdala (BLA) Slices
This protocol is based on studies investigating the role of kainate receptors in generating network oscillations.[5]
Objective: To determine the effect of this compound on kainate-induced gamma oscillations in the BLA.
Materials:
-
Young adult rats (e.g., P21-P35)
-
Vibratome for brain slicing
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording
-
Recording chamber (e.g., Haas-type interface chamber)
-
Extracellular field potential recording electrodes (e.g., glass micropipettes filled with aCSF)
-
Amplifier and data acquisition system
-
Kainic acid
-
This compound
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal slices (e.g., 400 µm thick) containing the BLA using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Place a slice in the recording chamber, perfused with oxygenated aCSF at 32-34 °C.
-
Position an extracellular recording electrode in the BLA.
-
Record spontaneous field potentials.
-
-
Induction and Antagonism of Oscillations:
-
Bath-apply a low concentration of kainic acid (e.g., 200-400 nM) to induce gamma oscillations.
-
Record stable oscillatory activity for a baseline period.
-
Add this compound (e.g., 25 µM) to the perfusing aCSF.[2]
-
Continue recording to observe the effect of this compound on the power and frequency of the gamma oscillations.
-
-
Data Analysis:
-
Perform power spectral analysis on the recorded field potentials.
-
Compare the peak power and frequency of the gamma oscillations before and after the application of this compound.
-
Experimental Workflows
Workflow for Characterizing this compound Antagonism
Caption: A generalized workflow for characterizing the antagonist properties of this compound.
Conclusion
This compound is an indispensable tool for the selective investigation of GluK1-containing kainate receptors. Its high potency and selectivity, coupled with a growing body of literature detailing its use in various experimental paradigms, make it a cornerstone for research into the roles of these receptors in synaptic transmission, plasticity, and neurological disorders. This guide provides a foundational understanding of this compound to facilitate its effective application in the laboratory.
References
- 1. Downregulation of kainate receptors regulating GABAergic transmission in amygdala after early life stress is associated with anxiety-like behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. bio-techne.com [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fast oscillatory activity induced by kainate receptor activation in the rat basolateral amygdala in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of UBP302 in Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-term potentiation (LTP) is a fundamental cellular mechanism underlying learning and memory. While the role of NMDA and AMPA receptors in LTP is well-established, the contribution of kainate receptors (KARs) is an area of growing interest. This technical guide provides an in-depth analysis of the role of UBP302, a selective antagonist of GluK1 (formerly GluR5) subunit-containing KARs, in modulating LTP. We will explore its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating synaptic plasticity and developing novel therapeutics targeting the glutamatergic system.
Introduction to UBP302 and Kainate Receptors in LTP
Kainate receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in modulating synaptic transmission and plasticity.[1] They are composed of five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. KARs can influence neuronal excitability through both direct ion channel function and indirect metabotropic signaling pathways.[2][3] Their involvement in long-term potentiation has been particularly noted at the mossy fiber synapses in the hippocampus.[1][4]
UBP302 is a selective antagonist for KARs containing the GluK1 subunit.[5] This selectivity makes it a valuable pharmacological tool to dissect the specific contribution of GluK1-containing KARs to synaptic plasticity, including LTP.
Quantitative Data on the Effects of UBP302 and GluK1 Modulation on LTP
The following tables summarize quantitative data from studies investigating the impact of GluK1-containing KAR modulation on LTP.
| Compound/Genetic Modification | Synaptic Pathway | Effect on LTP (fEPSP Slope as % of Baseline) | Key Findings | Reference |
| UBP296 (racemic UBP302) | Hippocampal Mossy Fiber | Blocked LTP induction in 2 mM Ca2+ | Demonstrates a critical role for GluK5 (GluK1)-containing KARs in mossy fiber LTP under specific ionic conditions. | [6] |
| GluR6 (GRIK2) Knockout | Hippocampal Mossy Fiber | Wild-type: 182% ± 15%GluR6-/-: 123% ± 6% | Highlights the importance of KARs in mossy fiber LTP, as GluR6 often co-assembles with GluK1/GluK5. | [7] |
| UBP302 | Hippocampal Mossy Fiber | Reduced paired-pulse facilitation of EPSCs | Suggests a presynaptic mechanism of action for GluK1-containing KARs in modulating short-term plasticity that can influence LTP. | [8] |
Experimental Protocols
Hippocampal Slice Preparation for Electrophysiology
A standard protocol for preparing acute hippocampal slices for LTP experiments is as follows:
-
Animal Model: Adult male Wistar rats or C57BL/6 mice are commonly used.
-
Anesthesia and Euthanasia: The animal is deeply anesthetized with isoflurane (B1672236) and euthanized by decapitation, in accordance with institutional animal care and use committee guidelines.
-
Brain Extraction: The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2.
-
Slicing: The hippocampus is dissected out, and transverse slices (typically 300-400 µm thick) are prepared using a vibratome or tissue chopper.
-
Recovery: Slices are transferred to a holding chamber containing oxygenated ACSF at room temperature (22-25°C) and allowed to recover for at least 1 hour before recording.[1][2]
Electrophysiological Recording of Long-Term Potentiation
-
Slice Placement: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (e.g., 30-32°C).
-
Electrode Placement: A stimulating electrode is placed in the desired afferent pathway (e.g., Schaffer collaterals for CA1 LTP, or mossy fibers for CA3 LTP). A recording electrode is placed in the corresponding dendritic layer (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Baseline synaptic responses are evoked by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes to ensure a stable response. The stimulus intensity is adjusted to elicit an fEPSP with a slope that is 30-40% of the maximum response.
-
UBP302 Application: To investigate the role of GluK1, UBP302 (typically 10 µM, a concentration that is selective for GluK1 over AMPA receptors) is bath-applied for a period before LTP induction (e.g., 20 minutes) and can be maintained throughout the recording.[5]
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.[9][10]
-
Post-Induction Recording: Following the induction protocol, fEPSPs are recorded at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of potentiation. The slope of the fEPSP is measured and normalized to the average baseline slope.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Metabotropic KAR-Dependent LTP
Kainate receptors, including those containing the GluK1 subunit, can induce a form of NMDAR-independent LTP through a metabotropic signaling cascade. The binding of glutamate to these receptors activates a G-protein, which in turn stimulates Phospholipase C (PLC). PLC activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). This cascade ultimately leads to an increase in the surface expression of AMPA receptors, contributing to the potentiation of the synapse.[2][11][12] UBP302, by blocking the initial binding of glutamate to GluK1-containing KARs, inhibits this entire downstream signaling pathway.
Experimental Workflow for Investigating UBP302's Effect on LTP
The following diagram illustrates a typical experimental workflow for assessing the impact of UBP302 on LTP in hippocampal slices.
Discussion and Future Directions
The use of UBP302 has been instrumental in elucidating the role of GluK1-containing KARs in long-term potentiation. The evidence points towards a significant contribution of these receptors, particularly at mossy fiber synapses, through both presynaptic and postsynaptic mechanisms. The metabotropic signaling pathway initiated by GluK1 activation presents a distinct, NMDAR-independent mechanism for inducing LTP.
Future research should focus on obtaining more precise quantitative data on the dose-dependent effects of UBP302 on LTP in different hippocampal subfields. Furthermore, investigating the interplay between KAR-dependent LTP and the more classical NMDAR-dependent LTP will provide a more complete picture of synaptic plasticity. For drug development professionals, the modulation of GluK1-containing KARs presents a potential target for therapeutic intervention in cognitive disorders where synaptic plasticity is dysregulated. A deeper understanding of the specific roles of these receptors could pave the way for the development of novel nootropic and neuroprotective agents.
References
- 1. genes2cognition.org [genes2cognition.org]
- 2. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Group I Metabotropic Glutamate Receptors Potentiates Heteromeric Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Role of Kainate Autoreceptors in Short-Term Plasticity at Hippocampal Mossy Fiber Synapses | Journal of Neuroscience [jneurosci.org]
- 9. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 12-Lipoxygenase Regulates Hippocampal Long-Term Potentiation by Modulating L-Type Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
UBP 302: A Technical Guide to its Application in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and various neurological disorders. Ionotropic glutamate (B1630785) receptors, including kainate receptors, play a crucial role in modulating synaptic transmission and plasticity. UBP 302 has emerged as a valuable pharmacological tool for dissecting the specific contributions of GluK1 (formerly GluR5) subunit-containing kainate receptors to these processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying synaptic plasticity, complete with detailed experimental protocols and data presented for easy interpretation.
This compound: A Selective GluK1 Antagonist
This compound is a potent and selective competitive antagonist of kainate receptors containing the GluK1 subunit.[1][2] Its selectivity for GluK1-containing receptors over AMPA receptors, NMDA receptors, and other kainate receptor subunits makes it an invaluable tool for isolating the physiological and pathological roles of this specific receptor subtype.[1][3]
Mechanism of Action
This compound exerts its effects by binding to the ligand-binding domain of the GluK1 subunit, thereby preventing the binding of the endogenous agonist, glutamate. This blockade of receptor activation inhibits the influx of cations (Na+ and Ca2+) through the receptor channel, thus modulating neuronal excitability and synaptic transmission.
It is important to note that the selectivity of this compound is concentration-dependent. At concentrations of 10 μM or lower, it is highly selective for GluK1-containing kainate receptors. However, at higher concentrations (≥ 100 μM), it can also exhibit antagonist activity at AMPA receptors.[1] This dose-dependent effect is a critical consideration in experimental design and data interpretation.
Quantitative Data on this compound Activity
The following tables summarize the quantitative effects of this compound on receptor currents and synaptic transmission from published studies.
| Concentration | Target | Effect | Organism/Preparation | Reference |
| 10 µM | GluK1-containing Kainate Receptors | Antagonist | Neonatal Rat Brainstem-Spinal Cord | [1] |
| 100 µM | AMPA Receptors | Antagonist | Neonatal Rat Brainstem-Spinal Cord | [1] |
| Agonist | This compound Concentration | Inhibition of Current | Preparation | Reference |
| ATPA (100 µM) | 10 µM | Significant reduction of inward current from -32 ± 10 pA to -8.5 ± 2.7 pA | Neonatal Rat XII Motoneurons | [1] |
| ATPA (100 µM) | 100 µM | Further reduction to -1.7 ± 1.5 pA (not statistically significant from 10 µM) | Neonatal Rat XII Motoneurons | [1] |
| AMPA (100 µM) | 100 µM | Significant reduction of inward current from -197 ± 32 pA to -110 ± 28 pA | Neonatal Rat XII Motoneurons | [1] |
| This compound Concentration | Effect on Inspiratory Burst Amplitude | Preparation | Reference |
| 10 µM | No significant effect | Neonatal Rat Brainstem-Spinal Cord | [1] |
| 100 µM | Significant reduction to 0.47 ± 0.02 of control in C1 nerve roots | Neonatal Rat Brainstem-Spinal Cord | [1] |
| 100 µM | Significant reduction to 0.58 ± 0.16 of control in C4 nerve roots | Neonatal Rat Brainstem-Spinal Cord | [1] |
| 100 µM | Significant reduction to 0.51 ± 0.07 of control in XII nerve roots | Neonatal Rat Medullary Slice | [1] |
Role of GluK1 Receptors in Synaptic Plasticity
GluK1-containing kainate receptors are implicated in both long-term potentiation (LTP) and long-term depression (LTD), two major forms of synaptic plasticity.
Long-Term Potentiation (LTP)
Studies have shown that this compound can block the induction of mossy fiber LTP in the hippocampus, indicating a crucial role for GluK1-containing kainate receptors in this form of synaptic strengthening.[2] Kainate receptors can contribute to LTP through both ionotropic and metabotropic signaling pathways. The metabotropic action involves the activation of G-proteins, phospholipase C (PLC), and protein kinase C (PKC).[3]
Long-Term Depression (LTD)
Sustained activation of kainate receptors can lead to LTD of AMPA receptor-mediated transmission. This process, termed KAR-LTD, involves the endocytosis of AMPA receptors and is dependent on the activity of the calcium-dependent phosphatase, calcineurin.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on synaptic plasticity.
Electrophysiology in Acute Hippocampal Slices
This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) to study LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Artificial cerebrospinal fluid (ACSF)
-
This compound
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain using a vibratome in ice-cold, oxygenated ACSF.
-
Allow slices to recover in an interface or submerged chamber with continuously oxygenated ACSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with ACSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline of fEPSPs for at least 20 minutes.
-
Apply this compound at the desired concentration to the perfusing ACSF.
-
After a pre-incubation period, induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the effect of this compound on LTP.
Western Blotting for Synaptic Proteins
This protocol details the analysis of changes in the phosphorylation state of synaptic proteins, such as AMPA receptor subunits or CREB, following treatment with this compound.
Materials:
-
Cultured neurons or hippocampal slices
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-GluA1, anti-total-GluA1, anti-phospho-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cultured neurons or hippocampal slices with this compound at the desired concentration and for the specified duration.
-
Lyse the cells or tissue in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence for Receptor Localization
This protocol describes the visualization of GluK1 receptor localization and its potential co-localization with postsynaptic density markers like PSD-95.
Materials:
-
Cultured neurons or brain sections
-
This compound (for functional studies prior to fixation)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., normal goat serum in PBS)
-
Primary antibodies (e.g., anti-GluK1, anti-PSD-95)
-
Fluorophore-conjugated secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Fix cultured neurons or brain sections with 4% PFA.
-
Permeabilize the samples with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash and mount the coverslips or slides with mounting medium containing DAPI.
-
Visualize the fluorescence using a confocal microscope and analyze the co-localization of the target proteins.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound and synaptic plasticity.
Caption: Mechanism of action of this compound at the synapse.
Caption: Metabotropic signaling cascade in KAR-dependent LTP.
Caption: Signaling pathway for kainate receptor-mediated LTD.
Caption: Experimental workflow for studying this compound effects on LTP.
Conclusion
This compound is a powerful and selective tool for investigating the role of GluK1-containing kainate receptors in synaptic plasticity. Its utility in both in vitro and in vivo models allows researchers to probe the intricate mechanisms underlying learning and memory and to explore potential therapeutic targets for neurological disorders characterized by aberrant synaptic function. Careful consideration of its dose-dependent effects and the implementation of rigorous experimental protocols, such as those outlined in this guide, are essential for obtaining robust and interpretable data.
References
- 1. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of UBP296: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for UBP302: A Selective Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP302 is a potent and selective antagonist of kainate receptors containing the GluK1 (formerly GluR5) subunit.[1] It is a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors in the central and peripheral nervous systems. UBP302 exhibits high selectivity for GluK1-containing receptors over AMPA receptors and other kainate receptor subtypes, making it a precise tool for dissecting glutamatergic signaling pathways.[1] These application notes provide detailed protocols for the use of UBP302 in key experimental paradigms, including electrophysiology in isolated dorsal root ganglion neurons and brain slices, in vivo studies of epilepsy, and radioligand binding assays.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of UBP302 activity from various experimental models.
Table 1: Binding Affinity and Selectivity of UBP302
| Parameter | Receptor/Subunit | Value | Species | Assay Type |
| Apparent Kd | GluK1 (GluR5) | 402 nM | Rat | Inhibition of kainate-induced responses in dorsal roots |
| Ki | GluK1 | 2.02 ± 0.58 µM | Human (recombinant) | Competition binding assay with [3H]UBP310 |
| Selectivity | vs. AMPA receptors | ~260-fold | Recombinant | Functional assays |
| Selectivity | vs. GluK2/GluK5 | ~90-fold | Human (recombinant) | Functional assays |
| IC50 | AMPA receptors | 106 µM | Human (recombinant) | FLIPR assay |
Table 2: Effective Concentrations of UBP302 in Functional Assays
| Application | Preparation | Concentration/Dose | Effect |
| In Vitro Electrophysiology | Rat basolateral amygdala slices | 25 µM | Inhibition of gamma frequency oscillations |
| In Vitro Electrophysiology | Mouse medial entorhinal cortex slices | 20 µM | Blockade of kainate receptor signaling |
| In Vitro Electrophysiology | Neonatal rat brainstem-spinal cord | ≤ 10 µM | Selective antagonism of GluR5-containing kainate receptors |
| In Vivo Anticonvulsant Activity | Rat model of soman-induced status epilepticus | 250 mg/kg | Significant reduction in seizure severity |
Signaling Pathways
UBP302 primarily acts by blocking the ionotropic and metabotropic signaling pathways initiated by the activation of GluK1-containing kainate receptors.
Caption: UBP302 blocks GluK1-containing kainate receptors, inhibiting both ionotropic and metabotropic signaling.
Experimental Protocols
Electrophysiological Recording in Isolated Rat Dorsal Root Ganglion (DRG) Neurons
This protocol details the investigation of UBP302's effect on kainate-induced currents in cultured DRG neurons.
Methodology:
-
DRG Neuron Culture:
-
Isolate lumbar DRGs from neonatal or adult rats under sterile conditions.
-
Digest the ganglia with a solution containing collagenase and dispase to dissociate the neurons.
-
Plate the dissociated neurons on poly-D-lysine and laminin-coated coverslips.
-
Culture the neurons in a suitable medium (e.g., Neurobasal medium supplemented with B27, NGF, and antibiotics) for 2-7 days before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with cultured DRG neurons to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with KOH.
-
Establish a whole-cell recording configuration on a visually identified DRG neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply kainate (e.g., 10 µM) to the neuron using a fast-perfusion system to elicit an inward current.
-
After establishing a stable baseline response to kainate, co-apply UBP302 at various concentrations (e.g., 0.1 - 10 µM) with kainate to determine the inhibitory effect.
-
Wash out UBP302 to observe the recovery of the kainate-induced current.
-
Caption: Workflow for DRG neuron electrophysiology to test UBP302.
Investigation of UBP302 Effects on Synaptic Transmission in Acute Brain Slices
This protocol is designed to assess the impact of UBP302 on synaptic plasticity in brain regions like the hippocampus or amygdala.
Methodology:
-
Acute Brain Slice Preparation:
-
Anesthetize a rodent (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) containing high sucrose (B13894) and low calcium to protect the brain tissue.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the region of interest using a vibratome in ice-cold, oxygenated high-sucrose aCSF.
-
Transfer the slices to a holding chamber with regular aCSF (containing in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 1 MgCl2) and allow them to recover at room temperature for at least 1 hour before recording.
-
-
Field Potential or Whole-Cell Recording:
-
Transfer a slice to a recording chamber and continuously perfuse with oxygenated aCSF.
-
For field potential recordings, place a stimulating electrode in the afferent pathway and a recording electrode in the dendritic region of the postsynaptic neurons.
-
For whole-cell recordings, patch onto a neuron in the region of interest.
-
Evoke synaptic responses by delivering electrical stimuli to the afferent fibers.
-
-
Pharmacological Manipulation:
-
Establish a stable baseline of synaptic responses.
-
Bath-apply UBP302 (e.g., 10-50 µM) to the slice and record the changes in synaptic transmission or plasticity (e.g., long-term potentiation, LTP).
-
To induce LTP, a high-frequency stimulation protocol can be applied in the presence or absence of UBP302.
-
Caption: Experimental workflow for brain slice electrophysiology with UBP302.
In Vivo Evaluation of UBP302 in a Rodent Model of Status Epilepticus
This protocol outlines the assessment of UBP302's anticonvulsant properties in a rat model of chemically-induced status epilepticus.
Methodology:
-
Animal Preparation and Seizure Induction:
-
Use adult male rats (e.g., Sprague-Dawley).
-
Implant EEG electrodes for monitoring seizure activity if required.
-
Induce status epilepticus (SE) via intraperitoneal (i.p.) injection of a convulsant agent such as kainic acid or a nerve agent like soman.
-
Monitor the animals for behavioral signs of seizures (e.g., using the Racine scale) and/or electrographic seizures.
-
-
UBP302 Administration:
-
Prepare UBP302 in a suitable vehicle (e.g., saline or DMSO/saline mixture).
-
At a predetermined time after the onset of SE (e.g., 1 hour), administer UBP302 (e.g., 250 mg/kg, i.p.) or vehicle to the control group.
-
-
Monitoring and Data Analysis:
-
Continuously monitor the animals for seizure activity (behavioral and/or electrographic) for several hours after treatment.
-
Quantify the duration and severity of seizures in both the UBP302-treated and control groups.
-
At the end of the experiment, animals can be euthanized for histological analysis of neuronal damage.
-
Caption: Workflow for in vivo testing of UBP302 in a rat seizure model.
Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity of UBP302 for GluK1-containing kainate receptors using a competitive binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express GluK1 (e.g., rat brain) or cells recombinantly expressing the receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand that binds to GluK1 (e.g., [3H]kainate or a more specific radiolabeled antagonist).
-
Add increasing concentrations of unlabeled UBP302 to the wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
To determine non-specific binding, use a high concentration of a non-radiolabeled standard ligand (e.g., unlabeled kainate).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of UBP302.
-
Fit the data to a one-site competition model to determine the IC50 value of UBP302.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay for UBP302.
References
Application Notes and Protocols for UBP 302 in Brain Slice Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
UBP 302 is a selective antagonist of GluK1 (formerly GluR5) subunit-containing kainate receptors.[1][2] In brain slice electrophysiology, this compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these receptors in synaptic transmission and network excitability.[3][4] At low micromolar concentrations, it selectively blocks GluK1-containing receptors, while at higher concentrations, it may also exhibit effects on AMPA receptors.[2] These notes provide detailed protocols and data for the effective use of this compound in brain slice preparations.
Data Presentation
The following table summarizes the quantitative effects of this compound observed in brain slice electrophysiology experiments.
| Parameter | Concentration | Brain Region/Neuron Type | Effect | Reference |
| mEPSC Frequency | 10 µM | Vasopressin and Oxytocin Neurons | ~41-42% decrease | [1] |
| mEPSC Amplitude | 10 µM | Vasopressin and Oxytocin Neurons | No significant change | [1] |
| Glutamate-evoked Currents | 10 µM | Vasopressin Neurons | ~53% reduction | [1] |
| Glutamate-evoked Currents | 10 µM | Oxytocin Neurons | No significant effect | [1] |
| ATPA-mediated Currents | 10 µM | XII Motoneurons | Significant reduction | [2] |
| ATPA-mediated Currents | 100 µM | XII Motoneurons | Further reduction | [2] |
| Inspiratory Burst Amplitude | 100 µM | XII, C1, C4 nerve roots | Significant reduction | [2] |
| Inspiratory Burst Frequency | 10-100 µM | pre-Bötzinger complex | No effect | [2] |
Signaling Pathways
This compound primarily acts on presynaptic GluK1-containing kainate receptors, which are involved in the modulation of glutamate (B1630785) release. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of this compound action on a presynaptic terminal.
Experimental Protocols
This section provides a detailed methodology for a typical brain slice electrophysiology experiment to investigate the effect of this compound on synaptic transmission.
Solutions and Reagents
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 119 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 2 MgSO4. The solution should be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).[5]
-
NMDG-based Cutting Solution (Optional, for improved slice health): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. Adjust pH to 7.3-7.4 with HCl.[6]
-
Intracellular Solution (for whole-cell patch-clamp): (in mM) 145 K-Gluconate, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na2-GTP, and 2 MgCl2. Adjust pH to 7.3 with KOH.[5]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. The final concentration of DMSO in the ACSF should be kept below 0.1%.[7]
Brain Slice Preparation
-
Anesthetize the animal (e.g., rodent) following approved institutional guidelines.
-
Perfuse transcardially with ice-cold, carbogenated NMDG-based cutting solution or ACSF.[6]
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Mount the brain on a vibratome stage and cut slices (typically 250-400 µm thick) in the ice-cold, carbogenated cutting solution.[7]
-
Transfer the slices to a holding chamber containing ACSF bubbled with carbogen and allow them to recover for at least 1 hour at room temperature (22-25°C) before recording.[8][9]
Electrophysiological Recording
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated ACSF at a flow rate of 2-3 ml/min.[7]
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.[5]
-
Obtain whole-cell patch-clamp recordings from the neuron of interest using borosilicate glass pipettes (3-6 MΩ) filled with the intracellular solution.[10]
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, sEPSCs or eEPSCs) for at least 5-10 minutes to ensure a stable recording.
Application of this compound
-
Dilute the this compound stock solution into the ACSF to the desired final concentration (e.g., 10 µM).
-
Switch the perfusion from control ACSF to the ACSF containing this compound.
-
Record the synaptic activity for a sufficient duration (e.g., 10-20 minutes) to observe the full effect of the drug.
-
To test for reversibility, switch the perfusion back to the control ACSF (washout).
Data Analysis
-
Analyze changes in the frequency, amplitude, and kinetics of synaptic events (e.g., mEPSCs, sEPSCs, or eEPSCs) before, during, and after the application of this compound.
-
Use appropriate statistical tests to determine the significance of any observed effects.
Experimental Workflow
The following diagram outlines the logical flow of a typical brain slice electrophysiology experiment using this compound.
Caption: Experimental workflow for brain slice electrophysiology with this compound.
References
- 1. Kainate Receptor-Induced Retrograde Inhibition of Glutamatergic Transmission in Vasopressin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.providence.org [digitalcommons.providence.org]
- 7. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. precisionary.com [precisionary.com]
- 10. Whole-cell Patch-clamp Recordings in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP 302 In Vivo Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP 302 is a potent and selective antagonist of the GluK1 (formerly GluR5) subunit-containing kainate receptors. Its ability to modulate glutamatergic neurotransmission makes it a valuable tool for in vivo research in various neurological disorders. This document provides a guide for the in vivo administration of this compound, summarizing available data and presenting experimental protocols.
Mechanism of Action
This compound selectively blocks ionotropic glutamate (B1630785) receptors of the kainate subtype that contain the GluK1 subunit. These receptors are involved in excitatory synaptic transmission and their modulation can impact neuronal excitability. The primary mechanism of this compound involves the inhibition of glutamate-induced neuronal depolarization and subsequent signaling cascades.
Signaling Pathway of Glutamate and the Action of this compound
Application Notes and Protocols for UBP 302 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UBP 302, a potent and selective antagonist for GluK1 (formerly GluR5) subunit-containing kainate receptors, in various cell culture applications. The following protocols and data have been synthesized from peer-reviewed literature and manufacturer's recommendations to aid in the design and execution of your experiments.
Introduction to this compound
This compound is a selective antagonist of ionotropic glutamate (B1630785) receptors, specifically targeting kainate receptors that contain the GluK1 subunit. It exhibits a high affinity for these receptors, with an apparent dissociation constant (Kd) of 402 nM.[1][2] A critical aspect of this compound's pharmacology is its dose-dependent selectivity. At concentrations of 10 µM or lower, it selectively antagonizes GluK1-containing kainate receptors.[3][4] However, at higher concentrations (≥ 100 µM), it also demonstrates antagonistic activity at AMPA receptors.[3][4] This characteristic allows researchers to dissect the specific roles of GluK1-containing kainate receptors versus a broader blockade of ionotropic glutamate receptors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for easy reference and comparison.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Receptor Target | Value | Reference |
| Apparent Kd | GluK1 (GluR5)-containing kainate receptors | 402 nM | [1][2] |
| Selectivity | ~260-fold over AMPA receptors | - | [2] |
| Selectivity | ~90-fold over GluK2/GluK5-containing kainate receptors | - | [2] |
Table 2: Recommended Working Concentrations of this compound in Cell Culture
| Application | Cell Type / Preparation | Recommended Concentration | Notes | Reference |
| Selective Kainate Receptor Antagonism | Neonatal rat brainstem-spinal cord and medullary slice preparations | ≤ 10 µM | At this concentration, this compound is selective for GluK1-containing kainate receptors. | [3][4] |
| Broad-Spectrum Kainate and AMPA Receptor Antagonism | Neonatal rat brainstem-spinal cord and medullary slice preparations | ≥ 100 µM | At this concentration, this compound antagonizes both kainate and AMPA receptors. | [3][4] |
| Inhibition of Gamma Frequency Oscillations | Rat basolateral amygdala in vitro | 25 µM | - | [1] |
| Blockade of Kainate Receptor Signaling | Layer III neurons in mouse medial entorhinal cortex | 20 µM | - | [1] |
Signaling Pathway
This compound acts on the kainate receptor, a subtype of ionotropic glutamate receptors. These receptors are ligand-gated ion channels that are permeable to Na+ and K+ ions, and in some subunit compositions, to Ca2+. The binding of the endogenous agonist glutamate to the kainate receptor opens the ion channel, leading to membrane depolarization and subsequent cellular effects. This compound, as a competitive antagonist, binds to the glutamate binding site on the GluK1 subunit, preventing glutamate from activating the receptor and thereby inhibiting the downstream signaling cascade.
Caption: Mechanism of this compound action on kainate receptor signaling.
Experimental Protocols
The following are example protocols for the use of this compound in primary neuron cultures. These should be adapted based on the specific cell type and experimental question.
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in DMSO (up to 50 mM) and 1eq. NaOH (up to 25 mM).[1][2] For most cell culture applications, DMSO is the recommended solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[5]
Treatment of Primary Cortical Neurons with this compound
This protocol describes the treatment of primary cortical neurons for subsequent analysis (e.g., immunocytochemistry, Western blotting, or viability assays).
Materials:
-
Primary cortical neurons cultured on poly-D-lysine coated plates.
-
Neurobasal medium supplemented with B-27 supplement and GlutaMAX.
-
This compound stock solution (10 mM in DMSO).
-
Vehicle control (sterile DMSO).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture: Culture primary cortical neurons to the desired density and maturity (e.g., 7-14 days in vitro).
-
Preparation of Treatment Media:
-
Thaw the this compound stock solution and vehicle control (DMSO) at room temperature.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in pre-warmed culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, dilute 1 µL of the stock solution into 1 mL of medium.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove half of the existing culture medium from each well.
-
Add an equal volume of the prepared treatment medium (containing this compound or vehicle) to each well. This gradual change in medium helps to minimize stress on the neurons.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours). The optimal incubation time should be determined empirically for your specific experiment.
-
-
Post-Treatment Processing:
-
After the incubation period, proceed with your downstream application. For example, for immunocytochemistry, wash the cells with PBS and fix with 4% paraformaldehyde. For protein analysis, wash with PBS and lyse the cells in an appropriate lysis buffer.
-
Electrophysiological Recording in Brain Slices
This protocol provides a general workflow for using this compound during electrophysiological recordings.
Materials:
-
Acute brain slices (e.g., hippocampal or cortical).
-
Artificial cerebrospinal fluid (aCSF).
-
This compound stock solution (10 mM in DMSO).
-
Recording chamber and perfusion system.
-
Electrophysiology rig.
Procedure:
-
Slice Preparation: Prepare acute brain slices according to standard laboratory protocols.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Baseline Recording: Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials or whole-cell patch-clamp recordings).
-
This compound Application:
-
Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 10 µM for selective kainate receptor blockade).
-
Switch the perfusion to the aCSF containing this compound.
-
Allow sufficient time for the drug to equilibrate in the tissue (typically 10-15 minutes).
-
-
Data Acquisition: Record the synaptic activity in the presence of this compound.
-
Washout: To test for reversibility, switch the perfusion back to the control aCSF and record the recovery of synaptic activity.
Caption: General workflow for this compound treatment in cell culture.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GluK1-containing kainate receptors in neuronal function and pathophysiology. Careful consideration of its dose-dependent selectivity is crucial for the accurate interpretation of experimental results. The protocols provided here offer a starting point for the use of this compound in cell culture, and should be optimized for your specific research needs.
References
- 1. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: UBP302 in Seizure Models
Introduction
UBP302 is a potent and selective competitive antagonist of kainate receptors (KARs) that contain the GluK1 subunit (formerly known as GluR5).[1][2] Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, acts on various receptors, including KARs.[3] Dysregulation of glutamatergic signaling is a key factor in the pathophysiology of epilepsy.[4] Specifically, GluK1-containing KARs, which are involved in modulating neuronal excitability and synaptic transmission, have been identified as a potential therapeutic target for seizure disorders.[5][6] UBP302 serves as a critical pharmacological tool for investigating the role of GluK1-containing KARs in the generation, propagation, and potential treatment of seizures. These application notes provide detailed protocols and data for researchers utilizing UBP302 in various seizure models.
Mechanism of Action
UBP302 exerts its anticonvulsant effects by selectively blocking the activation of GluK1-containing kainate receptors. These receptors are located on both presynaptic and postsynaptic terminals in brain regions implicated in epilepsy, such as the hippocampus and amygdala.[5]
-
Presynaptic Inhibition: On presynaptic terminals of principal neurons, GluK1 activation can facilitate glutamate release. By blocking these receptors, UBP302 can reduce excessive glutamate release, thereby dampening hyperexcitability.[5]
-
Postsynaptic Inhibition: Postsynaptically, KARs contribute to excitatory postsynaptic currents (EPSCs). UBP302 can reduce the postsynaptic depolarization mediated by GluK1-containing KARs.
-
Modulation of GABAergic Inhibition: In some circuits, GluK1-containing KARs are present on GABAergic interneurons. Their activation can influence inhibitory tone. UBP302's effect in this context can be complex, but its primary role in seizure models is linked to reducing overall network excitability.[1]
Data Presentation
Pharmacological Profile of UBP302
UBP302's utility is defined by its selectivity for GluK1-containing KARs over other ionotropic glutamate receptors, particularly AMPA receptors. This selectivity is concentration-dependent.
| Target Receptor | UBP302 Concentration | Effect | Reference |
| GluK1 (GluR5)-containing KARs | ≤ 10 µM | Potent and selective antagonism. | [1][7] |
| AMPA Receptors | 10 µM | Negligible effect. | [7] |
| AMPA Receptors | ≥ 100 µM | Significant antagonism observed. | [7] |
| GluK2, GluK5, GluK2/5 KARs | Not specified | Negligible binding affinity. | [1][2] |
Efficacy of UBP302 in Preclinical Seizure Models
UBP302 has demonstrated efficacy in various in vitro and in vivo models of seizures.
| Seizure Model | Preparation | UBP302 Dose/Concentration | Key Findings | Reference |
| Soman-induced Status Epilepticus | In vivo (Rat) | Not specified (administered 1 hr post-soman) | Terminated status epilepticus and dramatically reduced total seizure duration over 24 hours. Reduced neuronal degeneration in amygdala, hippocampus, and neocortex. | [8] |
| Kainate-induced Seizures | In vivo | Not specified | Application of selective GluK1 antagonists (like UBP302) prevented epileptic activity. | [1] |
| ATPA-induced Epileptiform Discharges | In vitro (Amygdala slices) | 10 µM | Blocked epileptiform discharges induced by the GluK1 agonist ATPA. | [9] |
| Synaptic Transmission Studies | In vitro (Rat amygdala slices) | 25 or 30 µM | Decreased the frequency of miniature Excitatory Postsynaptic Currents (mEPSCs) and reduced evoked field potentials. | [5] |
| Postsynaptic Current Analysis | In vitro (Mouse insular cortex) | Not specified | Used to significantly reduce KAR-mediated EPSCs in GluK2 knockout mice, confirming the role of GluK1. | [5] |
Experimental Protocols
Protocol 1: In Vivo Assessment in a Chemical Convulsant Model
This protocol describes the general workflow for testing the anticonvulsant efficacy of UBP302 in a rodent model of chemically-induced acute seizures (e.g., using pilocarpine (B147212) or kainic acid).
Materials:
-
UBP302
-
Vehicle (e.g., saline, DMSO, Tween 80 in saline)
-
Chemical convulsant (e.g., Soman, Pilocarpine)
-
Rodents (rats or mice)
-
Administration supplies (syringes, needles for IP, IV, or ICV injection)
-
EEG recording equipment (optional, for electrographic seizure detection)
-
Behavioral observation chamber and video recording system
Procedure:
-
Animal Preparation: Acclimate animals to the housing and experimental environment. If performing EEG, surgically implant electrodes over the cortex and hippocampus at least one week prior to the experiment.
-
UBP302 Preparation: Dissolve UBP302 in the appropriate vehicle to the desired stock concentration. Prepare fresh on the day of the experiment.
-
Administration: Administer UBP302 or vehicle to the control group via the desired route (e.g., intraperitoneal, intracerebroventricular). The timing of administration relative to the convulsant is critical (e.g., 30-60 minutes prior for prophylactic testing, or post-seizure onset for treatment testing).[8]
-
Seizure Induction: Administer the chemical convulsant (e.g., Soman) to induce status epilepticus.[8]
-
Monitoring and Data Collection:
-
Behavioral: Continuously observe and score seizure severity for a defined period (e.g., 2-4 hours) using a standardized scale (e.g., Racine scale). Note the latency to the first seizure and the duration of seizure activity.
-
Electrographic (EEG): Record EEG signals to quantify seizure duration, frequency, and spike amplitude. This provides a more objective measure of anticonvulsant effect.[8]
-
-
Data Analysis: Compare seizure scores, latency, and total seizure duration between the UBP302-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).
Protocol 2: In Vitro Brain Slice Electrophysiology
This protocol details the use of UBP302 to study its effect on synaptic transmission and epileptiform activity in acute brain slices.
Materials:
-
UBP302
-
Artificial cerebrospinal fluid (aCSF)
-
High-sucrose cutting solution
-
Rodent (rat or mouse)
-
Vibratome
-
Slice incubation/recovery chamber
-
Electrophysiology rig (microscope, amplifier, digitizer, micromanipulators)
-
Glass pipettes for recording and stimulation
-
Data acquisition software
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated high-sucrose cutting solution.
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, amygdala) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfusing with oxygenated aCSF (~2 ml/min).
-
Using whole-cell patch-clamp or field potential recordings, obtain a stable baseline recording of synaptic activity (e.g., evoked EPSCs, mEPSCs, or field potentials).
-
-
Induction of Epileptiform Activity (Optional): To model seizure-like activity, perfuse the slice with a modified aCSF, such as a low-Mg²⁺ or high-K⁺ solution, or apply a chemical convulsant like 4-AP.
-
UBP302 Application:
-
After establishing a stable baseline, switch the perfusion to aCSF containing UBP302 at the desired concentration (e.g., 10 µM for selective GluK1 blockade).[7]
-
Record for a sufficient period (e.g., 15-20 minutes) to allow the drug to take effect and reach a steady state.
-
-
Washout: Switch the perfusion back to standard aCSF to observe any reversal of the drug's effects.
-
Data Analysis: Measure parameters such as the amplitude and frequency of spontaneous or evoked synaptic events before, during, and after UBP302 application.[5] Compare the data to determine the effect of UBP302 on neuronal excitability.
Critical Considerations: Dose-Response and Selectivity
The concentration of UBP302 is the most critical parameter for ensuring targeted engagement of GluK1-containing KARs. Using concentrations that are too high can lead to off-target effects on AMPA receptors, confounding the interpretation of results.[7] It is imperative to perform dose-response experiments to determine the optimal concentration for the specific model and tissue being used.
UBP302 is an invaluable tool for dissecting the contribution of GluK1-containing kainate receptors to seizure pathophysiology. Its demonstrated efficacy in reducing seizure duration and severity in preclinical models highlights its potential as a lead compound for developing novel antiepileptic drugs.[8] Researchers using UBP302 should pay careful attention to its concentration-dependent selectivity to ensure that experimental findings can be confidently attributed to the blockade of GluK1-containing receptors. The protocols and data provided herein serve as a comprehensive guide for the effective application of UBP302 in epilepsy research.
References
- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Mechanisms of action of currently used antiseizure drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Ionotropic Glutamate Receptors in the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased GluK1 Subunit Receptors in Corticostriatal Projection from the Anterior Cingulate Cortex Contributed to Seizure‐Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
Application Notes and Protocols for UBP 302: A Selective Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP 302 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors crucial for excitatory neurotransmission in the central nervous system.[1][2] Kainate receptors are implicated in various physiological processes, including synaptic transmission and plasticity, and their dysfunction is linked to several neurological disorders such as epilepsy and neurodegenerative diseases.[1][3] this compound exhibits high selectivity for kainate receptor subunits, particularly GluK1 (formerly GluR5), making it a valuable pharmacological tool for elucidating the specific roles of these subunits in neuronal function and for investigating their therapeutic potential.[4][5] These application notes provide detailed information on the use of this compound to block kainate-induced currents, including its pharmacological properties, experimental protocols, and data presentation guidelines.
Data Presentation: Pharmacological Profile of this compound
This compound is a selective antagonist for GluK1-subunit-containing kainate receptors.[4][5] Its selectivity has been characterized through various binding and functional assays. The following table summarizes the quantitative data on the potency and selectivity of this compound.
| Receptor Subunit/Type | Parameter | Value | Species | Reference(s) |
| Kainate Receptors | ||||
| GluK1 (GluR5)-containing | Apparent Kd | 402 nM | Rat | [6][7][8] |
| GluK2 (GluR6)/GluK5 (KA2)-containing | Selectivity vs. GluK1 | ~90-fold | Human | [4][5] |
| AMPA Receptors | ||||
| IC50 | 106 µM | Not Specified | [7] | |
| Selectivity vs. GluK1 | ~260-fold | Not Specified | [4][5] | |
| NMDA Receptors | ||||
| Activity | Little to no action | Not Specified | [4][5] | |
| Metabotropic Glutamate Receptors | ||||
| Group I mGluRs | Activity | Little to no action | Not Specified | [4][5] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental design, refer to the following diagrams.
References
- 1. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Kainate receptor - Wikipedia [en.wikipedia.org]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Kainate Receptors | Tocris Bioscience [tocris.com]
- 5. bio-techne.com [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. caymanchem.com [caymanchem.com]
In Vitro Applications of UBP302: A Selective Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro uses of UBP302, a potent and selective antagonist for GluK1 (formerly GluR5) subunit-containing kainate receptors. The detailed protocols and data presented herein are intended to guide researchers in utilizing UBP302 as a pharmacological tool to investigate the physiological and pathological roles of GluK1-containing kainate receptors in the central nervous system and other tissues.
Introduction to UBP302
UBP302 is the active (S)-enantiomer of UBP296 and demonstrates high selectivity for kainate receptors containing the GluK1 subunit.[1][2] This selectivity allows for the precise dissection of GluK1-mediated signaling from that of other ionotropic glutamate (B1630785) receptors, such as AMPA and NMDA receptors, as well as other kainate receptor subtypes. UBP302 is an invaluable tool for studying the roles of GluK1-containing receptors in synaptic transmission, plasticity, and various neurological disorders.
Data Presentation: UBP302 Receptor Binding and Antagonist Potency
The following table summarizes the quantitative data for UBP302's binding affinity and antagonist potency at various glutamate receptor subtypes. This data highlights the selectivity of UBP302 for GluK1-containing kainate receptors.
| Receptor Subtype | Parameter | Value | Species | Assay Type | Reference |
| Kainate Receptors | |||||
| GluK1 (GluR5) | Apparent Kd | 402 nM | Rat | Electrophysiology (Dorsal Root) | [3] |
| GluK1 | - | >300-fold selectivity over GluK2 and GluK3 | - | Functional Assay | [4] |
| GluK2 (GluR6) | Binding Affinity | Negligible | Rat | Radioligand Binding | [1][2] |
| GluK5 (KA2) | Binding Affinity | Negligible | Rat | Radioligand Binding | [1][2] |
| GluK2/GluK5 | Binding Affinity | Negligible | Rat | Radioligand Binding | [1][2] |
| AMPA Receptors | - | >260-fold selectivity over AMPA receptors | - | - | [3] |
| NMDA Receptors | - | Little to no action | - | - | [3] |
Signaling Pathways Modulated by UBP302
UBP302 primarily exerts its effects by blocking the activation of GluK1-containing kainate receptors. These receptors have a dual signaling mechanism: a canonical ionotropic pathway leading to cation influx and a non-canonical metabotropic pathway involving G-protein coupling.
Canonical Ionotropic Signaling
Activation of GluK1-containing kainate receptors leads to the opening of their associated ion channel, resulting in the influx of Na+ and Ca2+ ions and the efflux of K+ ions. This leads to membrane depolarization and subsequent downstream cellular effects. UBP302 competitively antagonizes the glutamate binding site, preventing this channel opening.
Non-Canonical Metabotropic Signaling
Recent evidence indicates that GluK1-containing kainate receptors can also signal through a metabotropic pathway by coupling to G-proteins, specifically Gαo.[3] This activation of Gαo leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC). UBP302, by blocking the initial receptor activation, prevents this downstream cascade.
Experimental Protocols
The following are detailed protocols for key in vitro experiments utilizing UBP302.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of UBP302 for kainate receptors using a competitive binding assay with a radiolabeled ligand, such as [3H]-kainate.
Materials:
-
Cell membranes expressing the kainate receptor subunit of interest (e.g., from transfected HEK293 cells or brain tissue)
-
[3H]-kainate (radioligand)
-
UBP302
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Unlabeled kainate (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well filter plates and vacuum manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + [3H]-kainate + Assay Buffer.
-
Non-specific Binding: Membranes + [3H]-kainate + excess unlabeled kainate (e.g., 1 mM).
-
Competition: Membranes + [3H]-kainate + varying concentrations of UBP302.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold.
-
Washing: Immediately wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of UBP302.
-
Determine the IC50 value (the concentration of UBP302 that inhibits 50% of specific [3H]-kainate binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-kainate and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording kainate-evoked currents from cultured neurons or acute tissue slices and assessing their blockade by UBP302.
Materials:
-
Cultured neurons (e.g., hippocampal, cortical, or dorsal root ganglion neurons) or acute tissue slices
-
Inverted microscope with manipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries and pipette puller
-
External solution (e.g., artificial cerebrospinal fluid - aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Internal solution (pipette solution) containing (in mM): 140 K-gluconate, 10 HEPES, 5 NaCl, 1 MgCl2, 0.2 EGTA, 2 Mg-ATP, 0.1 Na-GTP, adjusted to pH 7.3 with KOH.
-
Kainate stock solution
-
UBP302 stock solution
-
Drug application system (e.g., perfusion or puffer system)
Procedure:
-
Preparation: Place the coverslip with cultured neurons or the tissue slice into the recording chamber on the microscope stage and continuously perfuse with oxygenated external solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Obtaining a Recording:
-
Under visual guidance, approach a neuron with the micropipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (giga-ohm) seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV or -70 mV in voltage-clamp mode.
-
Record baseline current for a stable period.
-
Apply a known concentration of kainate to the bath or locally to the cell to evoke an inward current.
-
After washing out the kainate and allowing the current to return to baseline, pre-incubate the cell with UBP302 for several minutes.
-
Co-apply the same concentration of kainate in the continued presence of UBP302 and record the resulting current.
-
Repeat with different concentrations of UBP302 to determine a dose-response relationship.
-
-
Data Analysis:
-
Measure the peak amplitude of the kainate-evoked currents in the absence and presence of UBP302.
-
Calculate the percentage of inhibition for each concentration of UBP302.
-
Plot the percentage of inhibition against the log concentration of UBP302 to generate a dose-response curve and determine the IC50 value.
-
Conclusion
UBP302 is a powerful and selective pharmacological tool for the in vitro investigation of GluK1-containing kainate receptors. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the multifaceted roles of these receptors in neuronal function and disease. Careful experimental design and data analysis, as outlined here, will enable the generation of robust and reliable findings.
References
- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP 302 in Rodent Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UBP 302, a selective GluK1 kainate receptor antagonist, in rodent models of neurological disorders. This document includes a summary of its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a potent and highly selective competitive antagonist of the GluK1 subunit of the kainate receptor, a type of ionotropic glutamate (B1630785) receptor.[1][2] Kainate receptors are implicated in a variety of neurological processes and their dysfunction is associated with several disorders, including epilepsy, ischemic stroke, and neuropathic pain.[2] By selectively blocking the GluK1 subunit, this compound allows for the specific investigation of the role of this subunit in disease pathophysiology and presents a targeted approach for potential therapeutic intervention.
Mechanism of Action
This compound exerts its effects by binding to the ligand-binding domain of the GluK1 subunit of the kainate receptor, preventing the binding of the excitatory neurotransmitter glutamate. This antagonism inhibits the ionotropic function of the receptor, reducing the influx of cations (Na+ and Ca2+) into the neuron and thereby decreasing neuronal excitability.
Recent evidence also points to a non-canonical, metabotropic signaling function of GluK1-containing kainate receptors.[3][4] This pathway involves the coupling of the receptor to G-proteins, which can modulate downstream signaling cascades independently of ion flux.[3][4] The precise downstream effectors of this G-protein signaling are still under investigation, but may involve modulation of other ion channels and signaling proteins.
Signaling Pathway of GluK1 Kainate Receptor
This compound in a Rodent Model of Seizures
This compound has demonstrated significant anticonvulsant effects in a rat model of soman-induced status epilepticus. Soman (B1219632) is a nerve agent that induces prolonged seizures, leading to neuronal damage.
Quantitative Data
| Animal Model | Treatment Group | Dose | Route of Administration | Time of Administration | Outcome Measure | Result |
| Soman-induced seizures in rats | This compound | 10 mg/kg | Intraperitoneal (i.p.) | 1 hour post-soman | Total duration of seizures within 24h | Significantly reduced compared to vehicle |
| Soman-induced seizures in rats | Diazepam (DZP) | 10 mg/kg | Intraperitoneal (i.p.) | 1 hour post-soman | Total duration of seizures within 24h | Not significantly different from vehicle |
| Soman-induced seizures in rats | This compound | 10 mg/kg | Intraperitoneal (i.p.) | 1 hour post-soman | Neuronal loss in basolateral amygdala | Significantly reduced compared to vehicle |
| Soman-induced seizures in rats | Diazepam (DZP) | 10 mg/kg | Intraperitoneal (i.p.) | 1 hour post-soman | Neuronal loss in basolateral amygdala | No significant reduction |
| Soman-induced seizures in rats | This compound | 10 mg/kg | Intraperitoneal (i.p.) | 1 hour post-soman | Neuronal loss in CA1 hippocampus | Significantly reduced compared to vehicle |
| Soman-induced seizures in rats | Diazepam (DZP) | 10 mg/kg | Intraperitoneal (i.p.) | 1 hour post-soman | Neuronal loss in CA1 hippocampus | No significant reduction |
Experimental Protocol: Soman-Induced Seizure Model
This protocol is adapted from a study comparing the efficacy of this compound and diazepam.
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats.
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
2. Surgical Preparation (for EEG monitoring):
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Implant stainless steel screw electrodes over the skull for electroencephalogram (EEG) recording.
-
Allow for a recovery period of at least one week post-surgery.
3. Induction of Status Epilepticus:
-
Administer soman (e.g., 1.2 x LD50, subcutaneously).
-
Administer a peripherally acting anticholinergic agent (e.g., atropine (B194438) methyl nitrate) to counteract peripheral cholinomimetic effects.
4. This compound Administration:
-
At a predetermined time point after soman administration (e.g., 1 hour), administer this compound (10 mg/kg, i.p.) or vehicle control.
-
For comparison, a separate group can be treated with a standard anticonvulsant like diazepam (10 mg/kg, i.p.).
5. Monitoring and Outcome Assessment:
-
Continuously record EEG for at least 24 hours post-soman administration.
-
Analyze EEG recordings to determine the total duration of seizure activity.
-
At the end of the experiment, perfuse the animals and process the brains for histological analysis (e.g., Nissl staining) to assess neuronal damage in specific brain regions like the hippocampus and amygdala.
Experimental Workflow: Seizure Model
Potential Application of this compound in a Rodent Model of Ischemic Stroke
While direct studies of this compound in rodent stroke models are limited, the known role of kainate receptors in excitotoxicity provides a strong rationale for its investigation.[5] Excitotoxicity, the pathological process by which excessive glutamate receptor activation leads to neuronal damage, is a key mechanism in ischemic brain injury.[5] A study has shown that activation of GluK1 receptors can be neuroprotective in a model of cerebral ischemia by inhibiting the pro-apoptotic GluK2-JNK3 signaling pathway.[1] This neuroprotective effect was blocked by a GluK1 antagonist, suggesting that modulating GluK1 activity is a viable strategy for stroke therapy.[1]
Proposed Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
1. Animal Model:
-
Species: Adult male Wistar rats or C57BL/6 mice.
-
Housing: Standard housing conditions.
2. Induction of Focal Cerebral Ischemia (MCAO):
-
Anesthetize the animal.
-
Perform a midline neck incision to expose the common carotid artery (CCA).
-
Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion can be transient (e.g., 60-90 minutes) followed by reperfusion, or permanent.
3. This compound Administration:
-
Administer this compound (dose to be determined by dose-response studies, e.g., 1-20 mg/kg, i.p. or intravenous) at a specific time point relative to the ischemic insult (e.g., during occlusion or at the onset of reperfusion).
4. Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits at various time points post-MCAO (e.g., 24 hours, 48 hours, 7 days).
-
Infarct Volume Measurement: At the end of the study, euthanize the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct and calculate the infarct volume.
-
Histological Analysis: Assess neuronal death and inflammation in the ischemic penumbra and core.
Logical Relationship: this compound in Ischemic Stroke
References
- 1. Neuroprotection of GluK1 kainate receptor agonist ATPA against ischemic neuronal injury through inhibiting GluK2 kainate receptor-JNK3 pathway via GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic Targeting and Functional Modulation of GluK1 Kainate Receptors by the Auxiliary Neuropilin and Tolloid-Like (NETO) Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Glutamate antagonists in therapy of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UBP 302 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the solubility of UBP 302, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is also soluble in aqueous solutions of sodium hydroxide (B78521) (NaOH).
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: The maximum reported solubility of this compound in DMSO varies slightly among suppliers but generally ranges from 20 mM to 50 mM.[1][2][3] To achieve these concentrations, gentle warming or ultrasonication may be necessary.[1][3] One supplier specifies a solubility of 16.67 mg/mL, which corresponds to 50.02 mM.[1] Another indicates a maximum concentration of 50 mM, and a third states 20 mM with gentle warming.[2][3]
Q3: Is this compound soluble in water, PBS, or ethanol?
A3: There is no readily available quantitative data on the solubility of this compound in water, Phosphate-Buffered Saline (PBS), or ethanol. Given its chemical structure, it is expected to have low aqueous solubility. For most in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous experimental medium.
Q4: I am having trouble dissolving this compound in DMSO. What should I do?
A4: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use high-quality, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly reduce the solubility of hydrophobic compounds.[1] Using a fresh, unopened bottle or a properly stored anhydrous grade of DMSO is recommended.
-
Apply gentle heat: Gently warming the solution can aid in dissolution. However, be cautious with the temperature to avoid degradation of the compound.
-
Use sonication: An ultrasonic bath can help to break up solid particles and enhance solubility.[1]
-
Increase the volume of DMSO: If the desired concentration is at the higher end of the solubility range, you may need to add more solvent to fully dissolve the compound.
Q5: How should I prepare a stock solution of this compound?
A5: A detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided in the "Experimental Protocols" section below.
Q6: How should I store the this compound solid compound and its stock solutions?
A6: The solid powder of this compound should be stored at -20°C.[1][2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 20 - 50.02 | 6.67 - 16.67 | Gentle warming or ultrasonication may be required.[1][2][3] |
| 1eq. NaOH | 25 | 8.33 |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: ~333.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 333.3 g/mol = 0.003333 g = 3.33 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 3.33 mg of this compound powder and place it into a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you may use an ultrasonic bath for 5-10 minutes or gently warm the solution in a water bath until it becomes clear.
-
-
Store the stock solution:
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: this compound as a selective antagonist of kainate receptors.
References
UBP 302 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and use of UBP 302, a potent and selective antagonist for GluK1 (formerly GluR5) subunit-containing kainate receptors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be kept for at least four years.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and 1 M NaOH. For a DMSO stock solution, concentrations up to 50 mM are achievable.[1] It is recommended to prepare stock solutions and aliquot them into tightly sealed vials to be stored at -20°C for up to one month, or at -80°C for up to two years.[2][3] To avoid degradation, it is best to prepare and use solutions on the same day if possible.[3] Before use, allow the solution to equilibrate to room temperature.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO are stable for up to one year when stored at -20°C and for up to two years at -80°C.[2] If stored for a shorter period, solutions can be kept at -20°C for up to one month.[3] It is advisable to minimize freeze-thaw cycles.
Q4: What is the selectivity profile of this compound?
A4: this compound is a potent and selective antagonist of GluK1 (formerly GluR5) subunit-containing kainate receptors, with an apparent Kd of 402 nM.[4] It exhibits approximately 260-fold selectivity over AMPA receptors and around 90-fold selectivity over recombinant human GluK2 (formerly GluR6) and GluK5 (formerly KA2)-containing kainate receptors. It shows little to no activity at NMDA or group I mGlu receptors.
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound in my experiment.
-
Possible Cause 1: Improper storage or handling.
-
Solution: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light and moisture. Verify the age of the stock solution and prepare fresh if it has exceeded the recommended storage duration.
-
-
Possible Cause 2: Incorrect concentration.
-
Solution: this compound's selectivity is concentration-dependent. For selective antagonism of GluK1-containing receptors, use concentrations around 10 µM. At higher concentrations (e.g., 100 µM), this compound can also antagonize other kainate and AMPA receptors, which may lead to confounding results.[5]
-
-
Possible Cause 3: Low expression of GluK1 subunits in the experimental model.
-
Solution: Confirm the expression of GluK1 subunits in your cell line or tissue preparation using techniques like Western blotting, immunohistochemistry, or qPCR. If GluK1 expression is low or absent, this compound will have a minimal effect.
-
Issue 2: Observed off-target effects.
-
Possible Cause: this compound concentration is too high.
-
Solution: As mentioned, this compound can lose its selectivity at higher concentrations and may start to inhibit other kainate and AMPA receptors.[5] Perform a dose-response curve to determine the optimal concentration that provides selective GluK1 antagonism without significant off-target effects in your specific experimental setup.
-
Issue 3: Solubility problems when preparing solutions.
-
Possible Cause: Incorrect solvent or procedure.
Data Presentation
Table 1: this compound Stability and Storage Conditions
| Form | Storage Temperature | Duration | Citations |
| Solid | -20°C | ≥ 4 years | [1] |
| Solid | 4°C | 2 years | [2] |
| In DMSO | -80°C | 2 years | [2] |
| In DMSO | -20°C | 1 year | [2] |
| In DMSO | -20°C | up to 1 month | [3] |
Table 2: this compound Solubility
| Solvent | Maximum Concentration | Citations |
| DMSO | 50 mM | [1] |
| 1 M NaOH | 25 mM |
Experimental Protocols
Detailed Methodology: Electrophysiology Assay
This protocol is adapted from a study investigating glutamatergic signaling in neonatal rat brainstem-spinal cord preparations.[5]
-
Preparation of Artificial Cerebrospinal Fluid (aCSF):
-
Prepare aCSF containing (in mM): 128 NaCl, 3 KCl, 1.5 CaCl₂, 1.0 MgCl₂, 24 NaHCO₃, 0.5 NaH₂PO₄, and 30 D-glucose.
-
Bubble the aCSF with 95% O₂ and 5% CO₂ for at least 30 minutes before use to maintain a pH of 7.4.
-
-
Tissue Preparation:
-
Isolate the brainstem-spinal cord from neonatal rats (P0-P4) in ice-cold aCSF.
-
Allow the preparation to equilibrate in a recording chamber perfused with aCSF at 27°C for at least 30 minutes.
-
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in aCSF to the desired final concentrations (e.g., 10 µM for selective GluK1 antagonism and 100 µM for broader antagonism).
-
Apply this compound to the bath via the perfusion system.
-
-
Electrophysiological Recording:
-
Record extracellular nerve activity from spinal roots (e.g., C4) using suction electrodes.
-
For whole-cell patch-clamp recordings, use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 1 MgCl₂, and 2 ATP-Mg, adjusted to pH 7.2.
-
Record synaptic currents or membrane potential changes in response to agonist application (e.g., kainate or AMPA) in the presence and absence of this compound.
-
Detailed Methodology: Cell-Based Calcium Imaging Assay
This protocol is designed to assess the effect of this compound on kainate-induced intracellular calcium influx in a cell line expressing GluK1-containing receptors.
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing human GluK1) in appropriate media and conditions.
-
Plate the cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
-
Fluorescent Calcium Indicator Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
-
Compound Treatment:
-
Wash the cells with the physiological salt solution to remove excess dye.
-
Add the physiological salt solution containing the desired concentration of this compound to the wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.
-
Add a solution of a kainate receptor agonist (e.g., kainate or glutamate) to the wells to stimulate calcium influx.
-
Continuously record the fluorescence intensity for several minutes to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Compare the agonist-induced calcium response in the presence and absence of this compound to determine its inhibitory effect.
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Calcium imaging assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of UBP 302 at high concentrations
Welcome to the technical support center for UBP302. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective kainate receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of UBP302?
UBP302 is a potent and selective antagonist of GluK1 (formerly GluR5) subunit-containing kainate receptors.[1][2] It is the active enantiomer of UBP 296.[1][2]
Q2: What are the known off-target effects of UBP302, especially at high concentrations?
While UBP302 is highly selective for GluK1-containing kainate receptors, it can exhibit off-target effects at high concentrations. Notably, at concentrations of 100 μM and above, UBP302 has been shown to antagonize AMPA receptors.[3] It displays approximately 260-fold selectivity for GluK1 over AMPA receptors.[1][4] UBP302 also has lower affinity for other kainate receptor subunits, such as GluK2 and GluK5, with about 90-fold selectivity.[1][4] It has been reported to have minimal to no activity at NMDA or group I mGlu receptors.[1][4]
Q3: I am observing unexpected results in my experiment when using a high concentration of UBP302. What could be the cause?
If you are using UBP302 at concentrations approaching or exceeding 100 μM and observing unexpected effects, it is likely due to the off-target antagonism of AMPA receptors.[3] This can lead to a reduction in overall excitatory neurotransmission that is not solely mediated by the blockade of GluK1 receptors. For troubleshooting, consider reducing the concentration of UBP302 to a range where it is more selective for its primary target (e.g., ≤ 10 μM) or use a structurally different AMPA receptor antagonist as a control to dissect the observed effects.
Q4: What is the recommended working concentration for UBP302 to maintain selectivity?
To ensure high selectivity for GluK1-containing kainate receptors, it is recommended to use UBP302 at concentrations of 10 μM or lower.[3] The apparent Kd for its primary target is 402 nM.[2][5]
Q5: How should I prepare and store UBP302 solutions?
UBP302 is soluble in aqueous solutions. For stock solutions, it is advisable to consult the manufacturer's datasheet for the specific product you are using. Generally, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions can typically be stored at -20°C for a limited time.[2] Always ensure the solution is fully dissolved and free of precipitates before use.
Data Presentation
Table 1: Pharmacological Profile of UBP302
| Target | Affinity/Activity | Notes | Reference |
| Primary Target | |||
| GluK1 (GluR5)-containing Kainate Receptors | Apparent Kd = 402 nM | Potent and selective antagonism. | [2][5] |
| Off-Targets | |||
| AMPA Receptors | ~260-fold lower affinity than for GluK1 | Antagonism observed at high concentrations (≥ 100 μM). | [1][3][4] |
| GluK2 (GluR6) & GluK5 (KA2)-containing Kainate Receptors | ~90-fold lower affinity than for GluK1 | Lower selectivity compared to AMPA receptors. | [1][4] |
| NMDA Receptors | Little to no action | Highly selective over NMDA receptors. | [1][4] |
| Group I mGlu Receptors | Little to no action | Highly selective over group I mGlu receptors. | [1][4] |
Experimental Protocols
Protocol: Assessing Off-Target Effects of UBP302 on AMPA Receptors using a Cell-Based Functional Assay
This protocol outlines a method to determine the functional antagonism of AMPA receptors by UBP302 at high concentrations using a calcium flux assay in a recombinant cell line.
1. Materials:
- HEK293 cells stably expressing a Ca2+-permeable AMPA receptor subtype (e.g., GluA1 homomers).
- UBP302
- AMPA (agonist)
- A selective AMPA receptor antagonist (e.g., NBQX) as a positive control.
- Fluo-4 AM or other suitable calcium indicator dye.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- 96-well black, clear-bottom microplates.
- Fluorescence plate reader with automated injection capabilities.
2. Cell Preparation:
- Seed the HEK293-GluA1 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
- Incubate the cells at 37°C in a humidified 5% CO2 atmosphere for 24-48 hours.
3. Dye Loading:
- Prepare a loading solution of Fluo-4 AM in assay buffer.
- Remove the culture medium from the cells and wash once with assay buffer.
- Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.
- After incubation, wash the cells twice with assay buffer to remove excess dye, leaving a final volume of 100 µL in each well.
4. Compound Incubation:
- Prepare serial dilutions of UBP302 in assay buffer, with concentrations ranging from a low nanomolar range up to 200 μM.
- Prepare solutions of the positive control AMPA receptor antagonist (e.g., NBQX) and a vehicle control.
- Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
5. Calcium Flux Measurement:
- Set the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm).
- Establish a stable baseline fluorescence reading for each well.
- Prepare an AMPA agonist solution at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior dose-response curve.
- Use the plate reader's injector to add the AMPA solution to each well and immediately begin recording the change in fluorescence over time.
6. Data Analysis:
- The increase in fluorescence intensity corresponds to the influx of Ca2+ upon AMPA receptor activation.
- Calculate the peak fluorescence response for each well.
- Normalize the responses to the vehicle control.
- Plot the normalized response against the concentration of UBP302 and the control antagonist.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for UBP302's inhibition of the AMPA receptor-mediated response.
Visualizations
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No effect of UBP302 observed where one is expected. | 1. Compound Degradation: Improper storage or handling of UBP302. 2. Incorrect Concentration: Errors in dilution calculations. 3. Cellular System: The experimental system may not express GluK1-containing kainate receptors. | 1. Use a fresh aliquot of UBP302. Prepare solutions immediately before use. 2. Double-check all calculations for stock and working solutions. 3. Verify the expression of GluK1 in your cell line or tissue preparation using techniques like Western blot or qPCR. |
| Observed effect is larger than expected, or non-specific. | 1. High Concentration: UBP302 concentration is in the range where it exhibits off-target effects on AMPA receptors (≥ 100 μM). 2. Solvent Effects: The solvent used for UBP302 may have its own biological effects. | 1. Perform a dose-response curve to determine the optimal concentration for your experiment. If possible, lower the concentration to the selective range (≤ 10 μM). 2. Run a vehicle control with the same concentration of the solvent to rule out any solvent-induced effects. |
| Variability between experimental repeats. | 1. Inconsistent Compound Preparation: Variations in weighing or dissolving the compound. 2. Inconsistent Cell Culture Conditions: Differences in cell passage number, density, or health. 3. Assay Timing: Inconsistent incubation times with the compound or agonist. | 1. Adhere to a strict protocol for preparing all solutions. 2. Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. 3. Use timers to ensure consistent incubation periods for all steps of the assay. |
| Cell death or toxicity observed. | 1. High Compound Concentration: Very high concentrations of any compound can be toxic. 2. Prolonged Incubation: Long exposure to the compound may be detrimental to the cells. 3. Contamination: Bacterial or fungal contamination of cultures or solutions. | 1. Test a range of concentrations to find a non-toxic working concentration. 2. Optimize the incubation time; shorter incubation may be sufficient to observe the desired effect. 3. Regularly check cultures for signs of contamination and use sterile techniques. |
References
- 1. bio-techne.com [bio-techne.com]
- 2. UBP 302 | Kainate receptor antagonist | Hello Bio [hellobio.com]
- 3. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
Optimizing UBP 302 concentration for specific experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of UBP 302 in specific experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the kainate receptor subunit GluK1 (also known as GluR5).[1][2][3] It functions by competitively binding to the glutamate (B1630785) binding site on GluK1-containing kainate receptors, thereby preventing their activation by the endogenous ligand glutamate.[4] This inhibitory action modulates excitatory neurotransmission in the central nervous system. At higher concentrations, this compound can also exhibit antagonist activity at other kainate and AMPA receptors.[5][6]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the specific experimental goals and the expression levels of the target receptor in your system. For selective antagonism of GluK1-containing kainate receptors, a starting concentration of ≤ 10 µM is recommended.[5][6] To observe broader effects that may include other kainate or AMPA receptors, concentrations of ≥ 100 µM can be used.[5][6] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and 1eq. NaOH.[2] For a typical stock solution, dissolve this compound in DMSO to a concentration of 10-20 mM.[7][8] Gentle warming can aid in dissolution.[2] It is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for GluK1-containing kainate receptors, it can antagonize other receptors at higher concentrations. Notably, at concentrations of 100 µM and above, it can inhibit AMPA receptors.[5][6] It displays approximately 260-fold selectivity for GluK1 over AMPA receptors and about 90-fold selectivity over recombinant human GluK2 and GluK5-containing kainate receptors.[2] It has minimal to no activity at NMDA or group I mGlu receptors.[2]
Q5: How can I design a dose-response experiment for this compound?
A5: A well-designed dose-response experiment is crucial for determining the potency (IC50) of this compound in your specific assay. Start with a wide range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM). A logarithmic dilution series is generally recommended. Ensure you have appropriate controls, including a vehicle control (e.g., DMSO) and a positive control if available. The number of replicates should be sufficient to provide statistical power.
Troubleshooting Guides
Issue 1: No observable effect of this compound in the experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the calculations for your stock solution and final dilutions. Perform a dose-response experiment with a wider range of concentrations. |
| Low Receptor Expression | Confirm the expression of GluK1 in your cell line or tissue preparation using techniques like qPCR, Western blot, or immunocytochemistry. |
| Compound Inactivity | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the compound on a validated positive control system if available. |
| Experimental Conditions | Optimize assay conditions such as incubation time, temperature, and cell density. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and consistent seeding density across all wells. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, or fill them with media to maintain humidity. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation after addition. If precipitation occurs, try a lower final DMSO concentration. |
Issue 3: Unexpected or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | If you are aiming for selective GluK1 antagonism, ensure your concentration is in the low micromolar range (≤ 10 µM).[5][6] Higher concentrations can lead to antagonism of AMPA and other kainate receptors. |
| Cell Line Contamination | Check your cell line for mycoplasma contamination and verify its identity. |
| Interaction with Other Reagents | Review all components of your experimental buffer and media for potential interactions with this compound. |
Data Presentation
This compound Properties and Recommended Concentrations
| Property | Value | Reference |
| Mechanism of Action | Selective GluK1 (GluR5) kainate receptor antagonist | [1][2][3] |
| Apparent Kd | 402 nM | [2][7] |
| Selectivity | ~260-fold over AMPA receptors; ~90-fold over GluK2/GluK5 | [2] |
| Recommended In Vitro Concentration (Selective) | ≤ 10 µM | [5][6] |
| Recommended In Vitro Concentration (Broad Spectrum) | ≥ 100 µM | [5][6] |
| Solubility | DMSO (up to 20 mM), 1eq. NaOH (up to 25 mM) | [2][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass of this compound based on the desired stock concentration and volume. The molecular weight of this compound is 333.3 g/mol .
-
Weigh the this compound powder accurately using a calibrated analytical balance.
-
Add the appropriate volume of high-purity DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required.[2]
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[7]
Protocol 2: General Cell-Based Assay Workflow
-
Cell Culture: Culture the cells of interest in appropriate media and conditions. Ensure cells are healthy and in the logarithmic growth phase.
-
Cell Seeding: Seed the cells into a multi-well plate at a predetermined optimal density. Allow the cells to adhere and recover overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate assay buffer or media. Remove the culture media from the cells and add the this compound dilutions. Include vehicle controls (e.g., DMSO at the same final concentration as in the treated wells).
-
Incubation: Incubate the cells with this compound for the desired period.
-
Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., calcium imaging, electrophysiology, cell viability assay).
-
Data Analysis: Analyze the data to determine the effect of this compound, such as calculating the IC50 value from a dose-response curve.
Mandatory Visualizations
Caption: Kainate receptor signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound in a cell-based assay.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-techne.com [bio-techne.com]
- 3. UBP-302 - Wikipedia [en.wikipedia.org]
- 4. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
Technical Support Center: UBP 302 Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UBP 302 in electrophysiology experiments. The information is tailored for scientists and drug development professionals working with this selective kainate receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for GluK1 (formerly GluR5) subunit-containing kainate receptors.[1][2] Its primary mechanism is to block the ionotropic function of these receptors, thereby inhibiting kainate-induced neuronal excitation. At higher concentrations (≥ 100 µM), this compound can also exhibit antagonist activity at AMPA receptors.[1]
Q2: What is the recommended working concentration for this compound to ensure selectivity for GluK1-containing kainate receptors?
For optimal selectivity for GluK1-containing kainate receptors, it is recommended to use this compound at concentrations of ≤ 10 µM.[1] At these concentrations, the antagonistic effect on AMPA receptors is minimal.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in aqueous solutions containing a molar equivalent of NaOH and in DMSO. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's data sheet for specific solubility and storage instructions.
Q4: I am not observing any effect of this compound in my experiment. What are the possible reasons?
There are several potential reasons for a lack of effect:
-
Low expression of GluK1 subunits: The targeted cells or brain region may not express a sufficient level of GluK1-containing kainate receptors.
-
Incorrect drug concentration: Ensure that the final concentration of this compound in your recording chamber is accurate.
-
Degradation of the compound: Improper storage or handling of the this compound stock solution could lead to its degradation.
-
Experimental conditions: The specific agonist and its concentration used to evoke kainate receptor-mediated currents might not be optimal for observing a block by this compound.
Q5: I am seeing a larger-than-expected inhibition of the overall synaptic response with this compound. Why might this be happening?
If you observe a broad reduction in synaptic transmission that seems to go beyond the expected contribution of kainate receptors, consider the following:
-
Concentration is too high: You might be using a concentration of this compound that is high enough (≥ 100 µM) to block AMPA receptors, which mediate a significant component of fast excitatory synaptic transmission.[1]
-
Off-target effects: While this compound is highly selective, the possibility of off-target effects on other receptors or channels, especially at very high concentrations, cannot be entirely ruled out.
Troubleshooting Guides
Problem 1: Unstable Recordings or High Noise Levels
Symptoms:
-
Difficulty obtaining a stable gigaohm seal.
-
Baseline current is drifting or noisy.
-
Spontaneous, large fluctuations in the recording.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Seal Formation | Ensure the pipette tip is clean and has the appropriate resistance (typically 3-6 MΩ). Approach the cell slowly and apply gentle suction to form the seal. |
| Mechanical Vibrations | Use an anti-vibration table and ensure all equipment on the rig is stable. Isolate the setup from sources of vibration in the room. |
| Electrical Noise | Ground all equipment to a single point. Use a Faraday cage to shield the setup from external electrical interference. Turn off unnecessary electrical equipment in the vicinity. |
| Perfusion System Issues | Check for bubbles or flow rate fluctuations in the perfusion system, as this can cause mechanical instability and noise. |
| Cell Health | Ensure the slice or cultured cells are healthy and well-oxygenated. Poor cell health can lead to unstable membranes. |
Problem 2: Inconsistent or No-Response to this compound Application
Symptoms:
-
Application of this compound does not produce the expected reduction in kainate receptor-mediated currents.
-
The magnitude of the block varies significantly between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Drug Delivery | Verify that your perfusion system is delivering the drug to the slice or cell at the intended concentration. Check for leaks or blockages in the perfusion lines. |
| Incorrect Agonist Concentration | The concentration of the agonist used to evoke the current may be too high, making it difficult to achieve a complete block with the antagonist. Perform a dose-response curve for the agonist to determine an appropriate concentration (e.g., EC50). |
| Receptor Desensitization | Prolonged application of a kainate receptor agonist can lead to receptor desensitization, which may mask the effect of the antagonist. Use a rapid application system and allow for sufficient washout periods between agonist applications. |
| Variability in Receptor Expression | The expression levels of GluK1-containing kainate receptors can vary between different brain regions, cell types, and even individual animals. It is important to confirm the presence of these receptors in your preparation. |
Quantitative Data Summary
The following tables summarize quantitative data related to the use of this compound in electrophysiology experiments.
Table 1: this compound Concentration-Dependent Effects on Evoked Currents
| This compound Concentration | Target Receptor(s) | Agonist | Observed Effect | Reference |
| ≤ 10 µM | GluK1-containing kainate receptors | ATPA (kainate receptor agonist) | Significant reduction of ATPA-evoked currents. | [1] |
| 10 µM | GluK1 and potentially some AMPA receptors | AMPA | Small reduction (~10%) of AMPA-evoked currents. | [1] |
| 100 µM | GluK1-containing kainate and AMPA receptors | AMPA | Significant reduction (~44%) of AMPA-evoked currents. | [1] |
Table 2: Example of this compound Inhibition of ATPA-Evoked Currents
| Experimental Condition | Mean Current Amplitude (pA) ± SEM | % of Control |
| Control (ATPA) | -32 ± 10 | 100% |
| + 10 µM this compound | -8.5 ± 2.7 | ~27% |
| + 100 µM this compound | -1.7 ± 1.5 | ~5% |
| Data adapted from a study on XII motoneurons, where currents were evoked by the GluK1-preferring agonist ATPA in the presence of an AMPA receptor antagonist.[1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Isolate Kainate Receptor-Mediated Currents
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus) from the animal model of choice and allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Cell Identification: Visualize neurons using a microscope with differential interference contrast (DIC) optics.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-6 MΩ and fill with an internal solution containing a cesium-based salt to block potassium channels and improve voltage clamp quality.
-
Whole-Cell Configuration: Approach a target neuron and establish a gigaohm seal. After seal formation, apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.
-
Pharmacological Isolation: To isolate kainate receptor currents, perfuse the slice with aCSF containing antagonists for other glutamate (B1630785) receptors (e.g., D-AP5 for NMDA receptors and a low concentration of an AMPA receptor antagonist like GYKI 52466 if necessary) and GABA receptors (e.g., picrotoxin (B1677862) for GABA-A receptors).
-
Agonist Application: Apply a kainate receptor agonist (e.g., kainate or the GluK1-preferring agonist ATPA) via the perfusion system or a local application pipette to evoke a current.
-
This compound Application: After establishing a stable baseline response to the agonist, co-apply this compound (e.g., 10 µM) with the agonist and record the reduction in the evoked current.
-
Washout: Wash out this compound to observe the recovery of the agonist-evoked current.
Protocol 2: Induction of Long-Term Potentiation (LTP) at Mossy Fiber-CA3 Synapses
-
Slice and Electrode Placement: Prepare hippocampal slices and place a stimulating electrode in the dentate gyrus to activate mossy fibers and a recording electrode in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
This compound Application (for antagonist experiment): Perfuse the slice with aCSF containing this compound (e.g., 10 µM) for at least 20 minutes before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the HFS to monitor the potentiation of the synaptic response.
-
Analysis: Compare the magnitude and stability of LTP in control conditions versus in the presence of this compound. A significant reduction in LTP in the presence of this compound suggests the involvement of GluK1-containing kainate receptors in its induction.
Visualizations
Caption: Experimental workflows for isolating kainate receptor currents and inducing LTP.
Caption: Signaling pathways of GluK1-containing kainate receptors.
Caption: A logical troubleshooting workflow for common experimental issues.
References
UBP 302 Antagonist Activity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UBP 302.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: Suboptimal or No Antagonist Effect Observed
Q1: I am not seeing the expected antagonist effect of this compound on kainate-induced currents in my electrophysiology experiment. What could be the reason?
A1: Several factors could contribute to a lack of antagonist activity. Consider the following troubleshooting steps:
-
Receptor Subunit Composition: this compound is a selective antagonist for GluK1 (formerly GluR5) subunit-containing kainate receptors.[1][2][3][4] It is ineffective at blocking heteromeric GluK2/3 receptors.[5] Ensure that the cell type or brain region you are studying expresses GluK1-containing kainate receptors.
-
Concentration of this compound: While this compound is potent, the effective concentration can vary depending on the experimental setup. A typical concentration for selective GluK1 antagonism is ≤ 10 µM.[2] You may need to perform a concentration-response curve to determine the optimal concentration for your specific application.
-
Agonist Concentration: The concentration of the kainate receptor agonist used to elicit the current can influence the apparent antagonist activity. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. Consider reducing the agonist concentration.
-
Compound Viability: Ensure the integrity of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound. Prepare fresh stock solutions and store them appropriately. Stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.[6]
Q2: My this compound seems to be losing its effectiveness over the course of a long experiment. Why is this happening?
Issue 2: Potential Off-Target Effects
Q3: I am observing unexpected effects in my experiment when using this compound. Could it have off-target effects?
A3: While this compound is highly selective for GluK1-containing kainate receptors, off-target effects can occur, particularly at higher concentrations.
-
AMPA Receptor Antagonism: At concentrations of 100 µM and higher, this compound has been shown to antagonize AMPA receptors.[2] If your experimental design allows, use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Validation with Other Antagonists: To confirm that the observed effect is due to the antagonism of GluK1, consider using another selective GluK1 antagonist as a positive control.
Issue 3: Solubility and Solution Preparation
Q4: I am having trouble dissolving this compound in my aqueous experimental buffer.
A4: this compound has limited solubility in aqueous solutions. To prepare stock solutions, dissolve this compound in an appropriate solvent first.
-
Recommended Solvents: this compound is soluble in DMSO (up to 20 mM with gentle warming) and 1eq. NaOH (up to 25 mM).[4]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in one of the recommended solvents. You can then dilute this stock solution into your aqueous experimental buffer to the desired final concentration. Ensure the final concentration of the solvent (e.g., DMSO) in your experimental solution is low and does not affect your preparation. A final DMSO concentration of less than 0.1% is generally well-tolerated.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the GluK1 (GluR5) subunit of the kainate receptor.[1][2][3][4] It binds to the same site as the endogenous agonist glutamate (B1630785), thereby preventing the activation of the receptor and the subsequent influx of ions. Kainate receptors can have both ionotropic (channel-gating) and metabotropic (G-protein coupled) signaling functions.[5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for GluK1-containing kainate receptors over other glutamate receptors. It has approximately 260-fold selectivity over AMPA receptors and 90-fold selectivity over GluK2 and GluK5-containing kainate receptors.[4] It has little to no activity at NMDA receptors or group I metabotropic glutamate receptors.[4]
Q3: How should I store this compound?
A3: this compound powder should be stored at room temperature.[4] Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[6] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: this compound Selectivity and Potency
| Receptor Subunit | Apparent K_D_ | Selectivity vs. GluK1 | Reference(s) |
| GluK1 (GluR5) | 402 nM | - | [3],,[4] |
| AMPA Receptors | - | ~260-fold | [4] |
| GluK2/GluK5 | - | ~90-fold | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder (M.Wt: 333.3 g/mol ).
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 20 mM stock solution, add 15 µL of DMSO per 1 mg of this compound).
-
Gently warm the solution and vortex until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Application of this compound in Acute Brain Slices for Electrophysiology
-
Prepare acute brain slices from the region of interest using a vibratome in ice-cold, carbogenated (95% O2 / 5% CO2) cutting solution (e.g., NMDG-based aCSF).
-
Allow slices to recover in a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a constant flow rate.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Establish a stable baseline recording of synaptic activity or agonist-induced currents.
-
Prepare the final concentration of this compound in aCSF by diluting the stock solution. Ensure the final DMSO concentration is minimal.
-
Bath-apply the this compound-containing aCSF to the slice.
-
Allow sufficient time for the drug to equilibrate in the tissue (typically 5-10 minutes) before recording the effect.
-
To elicit currents, apply a kainate receptor agonist (e.g., kainate or ATPA) via a puffer pipette or bath application in the continued presence of this compound.
-
After recording, wash out the this compound by perfusing with regular aCSF to observe any reversal of the effect.
Mandatory Visualizations
Caption: Mechanism of this compound antagonist action at the synapse.
Caption: Troubleshooting workflow for suboptimal this compound activity.
References
- 1. UBP-302 - Wikipedia [en.wikipedia.org]
- 2. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Kainate Receptors | Tocris Bioscience [tocris.com]
- 5. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preventing UBP 302 precipitation in aqueous solutions
Welcome to the technical support center for UBP 302. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the GluK1 subunit-containing kainate receptors (formerly known as GluR5).[1] Its primary mechanism is to block the binding of the excitatory neurotransmitter glutamate (B1630785) to these receptors, thereby inhibiting downstream signaling. At higher concentrations (≥ 100 µM), this compound can also antagonize AMPA receptors.[2]
Q2: In what solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and 1 equivalent of sodium hydroxide (B78521) (1eq. NaOH).[1] It has limited solubility in purely aqueous solutions like phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF) without the use of a co-solvent like DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C.[3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q4: I observed precipitation when I diluted my this compound DMSO stock into my aqueous experimental buffer. What should I do?
This is a common issue with compounds that have low aqueous solubility. Please refer to our Troubleshooting Guide below for a step-by-step approach to prevent and resolve this issue. The key is to ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%) and to perform serial dilutions.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in aqueous solutions.
Problem: Precipitate forms upon dilution of DMSO stock solution in aqueous buffer (e.g., aCSF, PBS).
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| 1eq. NaOH | 8.33 | 25 | Gentle warming may be required. |
| DMSO | 6.67 | 20 | Gentle warming may be required.[1] |
| DMSO | 16.67 | 50.02 | Requires sonication.[3] |
Table 2: Recommended Working Concentrations for in vitro Experiments
| Application | Recommended Concentration | Notes |
| Selective GluK1 antagonism | ≤ 10 µM | At concentrations above this, off-target effects on AMPA receptors may be observed.[2] |
| Inhibition of gamma frequency oscillations | 25 µM | In rat basolateral amygdala.[4] |
| Blockade of kainate receptor signaling | 20 µM | In mouse medial entorhinal cortex.[4] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder (M.Wt: 333.3 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder. For 1 mL of a 20 mM stock solution, weigh 6.67 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, gently warm the solution and/or sonicate for short intervals to aid dissolution.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in aCSF (for Electrophysiology)
Objective: To prepare a final working solution of this compound in artificial cerebrospinal fluid (aCSF) with a final DMSO concentration of ≤ 0.1%, minimizing the risk of precipitation.
Materials:
-
20 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Artificial cerebrospinal fluid (aCSF), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 20 mM this compound stock solution.
-
Perform an intermediate dilution in DMSO. For a final concentration of 20 µM in your experiment, first dilute the 20 mM stock solution 1:10 in DMSO to create a 2 mM intermediate stock.
-
Example: Add 1 µL of 20 mM this compound stock to 9 µL of anhydrous DMSO.
-
-
Add the final diluted DMSO solution to the pre-warmed aCSF. To achieve the final 20 µM concentration, add the 2 mM intermediate stock to the aCSF at a 1:100 ratio.
-
Example: Add 10 µL of the 2 mM intermediate stock to 990 µL of pre-warmed aCSF. This will result in a final DMSO concentration of 0.1%.
-
-
Gently vortex the final working solution immediately after adding the intermediate stock.
-
Use the freshly prepared working solution for your experiment. It is recommended to prepare this solution fresh on the day of use.
Signaling Pathways
This compound is a selective antagonist of GluK1-containing kainate receptors. These receptors exhibit both ionotropic and metabotropic signaling mechanisms.
The canonical ionotropic pathway involves the opening of the receptor's ion channel upon glutamate binding, leading to an influx of sodium and calcium ions. This causes membrane depolarization and generates an excitatory postsynaptic potential (EPSP). This compound blocks this pathway.
Recent evidence has revealed a metabotropic pathway for kainate receptors, which is independent of ion flux.[5][6] This non-canonical signaling involves the activation of G-proteins (specifically Gi/o), leading to the modulation of intracellular second messenger systems like phospholipase C (PLC).[7] This pathway can influence neuronal excitability and neurotransmitter release.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ionotropic and metabotropic kainate receptor signalling regulates Cl- homeostasis and GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
UBP 302 Dose-Response Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UBP 302 for dose-response curve analysis. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process with this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of kainate receptors, a type of ionotropic glutamate (B1630785) receptor. It exhibits high selectivity for kainate receptors containing the GluK1 (formerly known as GluR5) subunit. Its primary mechanism of action is to competitively bind to the glutamate binding site on these receptors, thereby preventing their activation by the agonist kainate.
Q2: My this compound is not dissolving properly. What is the recommended solvent and storage procedure?
This compound can be challenging to dissolve. For stock solutions, it is soluble in DMSO (up to 20 mM with gentle warming) and 1 M NaOH (up to 25 mM). When preparing stock solutions, it is crucial to use the batch-specific molecular weight provided on the product vial and certificate of analysis. For long-term storage, aliquoted stock solutions should be stored at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.
Q3: I am observing inconsistent results in my dose-response experiments. What could be the potential causes?
Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that this compound stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles.
-
Agonist Concentration: The concentration of the kainate receptor agonist (e.g., kainate, glutamate) used to elicit a response should be at or near its EC50 for the specific receptor subtype being studied to ensure a robust and reproducible signal window.
-
Cell Health and Density: The health and confluency of the cells used in the assay can significantly impact the results. Ensure cells are healthy and plated at a consistent density for each experiment.
-
Incubation Times: Adhere to consistent incubation times for both the agonist and antagonist to ensure that the system reaches equilibrium.
-
Non-specific Binding: At higher concentrations (≥ 100 μM), this compound may exhibit off-target effects, including antagonism of AMPA receptors.[1] It is crucial to perform control experiments to rule out non-specific binding or off-target effects, especially when using high concentrations.
Q4: What concentration range of this compound should I use for my dose-response curve?
The effective concentration range for this compound will depend on the specific experimental setup, including the cell type, the expression level of the target receptor, and the agonist concentration. Based on its known binding affinity (apparent Kd of 402 nM for GluK1), a good starting point for a dose-response curve would be to use a logarithmic dilution series ranging from picomolar to high micromolar concentrations (e.g., 10 pM to 100 µM). This wide range will help to define both the top and bottom plateaus of the sigmoidal curve accurately.
Q5: How can I be sure that the effects I am observing are specific to GluK1-containing kainate receptors?
To confirm the specificity of this compound's action, consider the following control experiments:
-
Use of different cell lines: Compare the effects of this compound on cells expressing GluK1-containing kainate receptors with cells that do not express these receptors or express other kainate receptor subtypes.
-
Use of other antagonists: Compare the dose-response curve of this compound with that of a non-selective glutamate receptor antagonist or an antagonist with a different selectivity profile.
-
Knockdown or knockout models: If available, using cell lines or animal models where the GluK1 subunit has been knocked down or knocked out can provide definitive evidence of on-target activity.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound, providing a reference for expected potency in various experimental systems.
| Parameter | Value | Receptor/System | Reference |
| Apparent Dissociation Constant (Kd) | 402 nM | GluK1 (GluR5)-containing kainate receptors | |
| Inhibitory Constant (Ki) | 2.02 ± 0.58 μM | GluK1 (from competition binding assay) | |
| IC50 | 106 μM | AMPA receptors | [2] |
| Effective Concentration | ≤ 10 μM | Selective antagonism of GluR5 subunit-containing KA receptors | [1] |
| Effective Concentration | ≥ 100 μM | Antagonism of AMPA receptors | [1] |
Experimental Protocols
This section provides a detailed methodology for conducting a dose-response curve analysis of this compound using an electrophysiology-based assay in a heterologous expression system (e.g., HEK293 cells) expressing GluK1-containing kainate receptors.
Protocol: this compound Dose-Response Analysis using Whole-Cell Patch-Clamp Electrophysiology
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Co-transfect cells with plasmids encoding the human GluK1 subunit and a reporter gene (e.g., GFP) using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for receptor expression before performing electrophysiological recordings.
2. Preparation of Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, and 2 ATP-Mg. Adjust pH to 7.2 with CsOH.
-
Agonist Solution: Prepare a stock solution of kainate (e.g., 10 mM in water) and dilute it in the external solution to the desired final concentration (e.g., EC50 concentration for the expressed receptor).
-
This compound Solutions: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM). Perform serial dilutions in the external solution to obtain a range of concentrations for the dose-response curve (e.g., 10 pM to 100 µM). Ensure the final DMSO concentration is consistent across all solutions and does not exceed 0.1%.
3. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution at a rate of 1-2 mL/min.
-
Identify transfected cells by GFP fluorescence.
-
Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.
-
Clamp the membrane potential at -60 mV.
-
Establish a stable baseline current in the external solution.
4. Dose-Response Curve Generation:
-
Apply the agonist solution (kainate) to the cell to elicit a control inward current.
-
After the current returns to baseline, co-apply the agonist solution with the lowest concentration of this compound for a defined period (e.g., 1-2 minutes) to allow for receptor-antagonist binding to reach equilibrium.
-
Measure the peak inward current in the presence of this compound.
-
Wash the cell with the external solution until the current returns to the pre-agonist baseline.
-
Repeat the co-application with increasing concentrations of this compound, ensuring a complete washout between applications.
-
At the end of the experiment, re-apply the agonist alone to confirm the stability of the response.
5. Data Analysis:
-
For each concentration of this compound, express the peak current as a percentage of the control current (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value and the Hill slope.
Visualizations
Signaling Pathways
Caption: Kainate Receptor Signaling Pathways.
Experimental Workflow
Caption: this compound Dose-Response Experimental Workflow.
References
UBP 302 Technical Support Center: Troubleshooting Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential non-specific binding of UBP 302 in various assays. The following troubleshooting guides and FAQs are designed to help users identify and resolve issues related to off-target effects and ensure the accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist for the GluK1 (formerly known as GluR5) subunit-containing kainate receptors.[1][2] It is the active enantiomer of UBP 296.[2]
Q2: What is the known selectivity profile of this compound?
This compound exhibits high selectivity for GluK1-containing kainate receptors. It has an apparent dissociation constant (Kd) of 402 nM for GluK1.[2][3][4] It displays approximately 260-fold selectivity over AMPA receptors and about 90-fold selectivity over recombinant human GluK2 (GluR6) and GluK5 (KA2)-containing kainate receptors.[2] It has minimal to no activity at NMDA or group I metabotropic glutamate (B1630785) receptors.[2]
Q3: Can this compound exhibit off-target effects at higher concentrations?
While this compound is highly selective for GluK1 at concentrations around its Kd, some studies suggest that at higher concentrations (e.g., ≥ 100 µM), it may begin to show some antagonism at other kainate and AMPA receptors.[5] It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target binding.
Q4: What are the common causes of non-specific binding in ligand-binding assays?
Non-specific binding can arise from several factors, including:
-
Hydrophobic interactions: The compound may stick to plastic surfaces or other proteins in the assay.
-
Ionic interactions: Charged molecules can interact with oppositely charged surfaces or molecules.[6]
-
High ligand concentration: Using a concentration of the ligand that is significantly higher than its Kd can lead to binding to low-affinity sites.
-
Inadequate blocking: Insufficient blocking of non-specific sites on membranes, plates, or filters can result in high background signals.[7]
Troubleshooting Guide: High Non-Specific Binding of this compound
If you are observing high background signals or suspect non-specific binding in your assays with this compound, consider the following troubleshooting steps.
Problem 1: High background signal in a radioligand binding assay.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| The concentration of radiolabeled this compound or a competing ligand is too high. | Optimize the ligand concentration. | Perform a saturation binding experiment to determine the Kd and Bmax. For competition assays, use a radioligand concentration at or below its Kd.[8] |
| Insufficient blocking of non-specific sites. | Optimize the blocking agent. | Test different blocking agents such as bovine serum albumin (BSA), casein, or non-fat dry milk.[6][7] The concentration of the blocking agent may also need to be optimized. |
| The assay buffer composition is promoting non-specific interactions. | Modify the assay buffer. | Adjusting the pH or increasing the salt concentration (e.g., NaCl) can help reduce ionic interactions.[6] Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can reduce hydrophobic interactions.[6] |
| The filter material is contributing to high background. | Pre-treat the filters. | Soaking the filters in a solution of a polymer like polyethyleneimine (PEI) can help reduce non-specific binding of the ligand to the filter. |
Problem 2: Inconsistent or unexpected results in cell-based or tissue assays.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| This compound is acting on off-target receptors at the concentration used. | Perform a dose-response curve. | Determine the IC50 of this compound for the observed effect. If the IC50 is significantly higher than its Kd for GluK1, it may indicate an off-target effect. |
| The experimental system expresses multiple kainate receptor subunits that could be affected at higher this compound concentrations. | Use a more specific antagonist or a knockout/knockdown model. | If available, use a more selective antagonist for the suspected off-target receptor to see if it replicates the effect. Alternatively, use a cell line or animal model where the suspected off-target receptor has been knocked out or knocked down. |
| The observed effect is not due to direct receptor binding. | Test for non-specific effects on cell health or assay components. | Run control experiments to ensure that this compound is not affecting cell viability, enzyme activity, or other assay components at the concentrations being used. |
Quantitative Data Summary
The following table summarizes the known binding affinities and selectivity of this compound.
| Receptor Target | Parameter | Value | Reference |
| GluK1 (GluR5) | Apparent Kd | 402 nM | [2][3][4] |
| AMPA Receptors | Selectivity | ~260-fold over GluK1 | [2] |
| GluK2/GluK5 Receptors | Selectivity | ~90-fold over GluK1 | [2] |
| NMDA Receptors | Activity | Little to no action | [2] |
| Group I mGlu Receptors | Activity | Little to no action | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound Competition
This protocol describes a typical competition binding assay to determine the affinity of this compound for its target receptor using a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human GluK1 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (containing a predetermined amount of receptor protein).
-
Radiolabeled ligand (e.g., [³H]kainate) at a concentration at or below its Kd.
-
Varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
For determining non-specific binding, add a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM kainate).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a blocking solution.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Visualizations
Caption: Troubleshooting workflow for addressing high non-specific binding in assays.
References
- 1. UBP-302 - Wikipedia [en.wikipedia.org]
- 2. This compound (2079) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
UBP 302 antagonism of AMPA receptors at high concentrations
Welcome to the technical support center for UBP302. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing UBP302 in their experiments, with a specific focus on its concentration-dependent antagonism of AMPA receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of UBP302?
A1: UBP302 is primarily known as a selective antagonist of kainate receptors containing the GluK1 (formerly GluR5) subunit.[1][2][3] At lower micromolar concentrations (≤ 10 μM), it exhibits high selectivity for these kainate receptors.[4]
Q2: Does UBP302 affect AMPA receptors?
A2: Yes, at higher concentrations (typically ≥ 100 μM), UBP302 also functions as an antagonist of AMPA receptors.[4] This dual antagonism is concentration-dependent.
Q3: What is the solubility of UBP302?
A3: UBP302 is soluble in DMSO at a concentration of 50 mM.[5] For aqueous solutions, it is advisable to prepare a concentrated stock in DMSO and then dilute it to the final desired concentration in the experimental buffer.
Q4: What are the recommended working concentrations for studying kainate versus AMPA receptor antagonism?
A4: To selectively antagonize GluK1-containing kainate receptors, concentrations of ≤ 10 μM are recommended.[4] To investigate the antagonism of AMPA receptors, concentrations of ≥ 100 μM are typically used.[4]
Troubleshooting Guides
Issue 1: No observable AMPA receptor antagonism at high concentrations of UBP302.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the calculations for your stock solution and final working concentration. Ensure accurate dilution from the stock. |
| Compound Degradation | Ensure UBP302 has been stored correctly (as per the manufacturer's instructions). Prepare fresh stock solutions. |
| Low Receptor Expression | Confirm the expression of AMPA receptors in your experimental preparation (e.g., through immunocytochemistry or functional assays with a known AMPA receptor agonist/antagonist). |
| Experimental Conditions | Check the pH and ionic composition of your recording solutions, as these can influence receptor function and ligand binding. |
Issue 2: Unexpected effects observed at low concentrations of UBP302 (≤ 10 μM).
| Possible Cause | Troubleshooting Step |
| Presence of GluK1-containing Kainate Receptors | The observed effects may be due to the antagonism of GluK1-containing kainate receptors, which is the primary target of UBP302 at these concentrations.[4] |
| Off-Target Effects | While highly selective at low concentrations, consider the possibility of off-target effects in your specific preparation. Review relevant literature for known off-target activities. |
| Experimental Variability | Ensure consistent experimental conditions and include appropriate controls to distinguish compound-specific effects from experimental noise. |
Data Presentation
Table 1: Concentration-Dependent Effects of UBP302 on Ionotropic Glutamate Receptors
| Concentration | Primary Target | Observed Effect | Reference |
| ≤ 10 μM | GluK1 (GluR5)-containing Kainate Receptors | Selective antagonism | [4] |
| ≥ 100 μM | AMPA Receptors and Kainate Receptors | Antagonism of both receptor types | [4] |
Table 2: Quantitative Analysis of UBP302 Antagonism
| Parameter | Value | Experimental Preparation | Reference |
| Apparent Kd for GluK5-containing kainate receptors | 402 nM | Isolated rat dorsal roots | [5][6] |
| Reduction of AMPA-evoked currents (100 µM AMPA) | Significant reduction with 100 µM UBP302 | XII motoneurons | [4] |
| Effect on inspiratory burst amplitude at 100 µM | Significantly reduced | XII, C1 and C4 nerve roots | [4] |
| Effect on inspiratory frequency at 100 µM | Unaffected | Brainstem-spinal cord and medullary slice preparations | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess AMPA Receptor Antagonism
Objective: To measure the effect of high concentrations of UBP302 on AMPA-evoked currents in cultured neurons or brain slices.
Materials:
-
UBP302 (stock solution in DMSO)
-
AMPA (agonist)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin to block GABA-A receptors
-
D-AP5 to block NMDA receptors
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch pipette
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare aCSF and intracellular solutions.
-
Prepare brain slices or cultured neurons according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and perfuse with aCSF containing TTX, picrotoxin, and D-AP5.
-
Establish a whole-cell voltage-clamp recording from a target neuron.
-
Locally apply a saturating concentration of AMPA (e.g., 100 μM) for a short duration to evoke an inward current.
-
Record the baseline AMPA-evoked current.
-
Bath-apply UBP302 at a high concentration (e.g., 100 μM) for a sufficient period to allow for equilibration.
-
During the application of UBP302, re-apply AMPA and record the evoked current.
-
Wash out UBP302 and re-apply AMPA to check for recovery of the response.
-
Analyze the amplitude of the AMPA-evoked currents before, during, and after UBP302 application.
Visualizations
Caption: Concentration-dependent antagonism of UBP302.
References
- 1. UBP-302 - Wikipedia [en.wikipedia.org]
- 2. UBP-302 - Wikiwand [wikiwand.com]
- 3. UBP-302 - 위키백과, 우리 모두의 백과사전 [ko.wikipedia.org]
- 4. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
UBP 302 vs. UBP 296: A Comparative Analysis of Kainate Receptor Antagonists
For researchers and professionals in drug development and neuroscience, the selection of precise pharmacological tools is paramount for elucidating the complex roles of neurotransmitter systems. This guide provides a detailed comparison of UBP 302 and UBP 296, two closely related antagonists of the kainate subtype of ionotropic glutamate (B1630785) receptors. UBP 296 is a racemic mixture, while this compound is its more active S-enantiomer.[1][2] Both compounds exhibit a notable selectivity for the GluK1 (formerly known as GluR5) subunit, making them valuable for investigating the physiological and pathological functions of GluK1-containing kainate receptors.[1][2][3]
Quantitative Activity Comparison
The following table summarizes the binding affinities and inhibitory concentrations of this compound and UBP 296 for various glutamate receptor subunits. The data clearly indicates that this compound possesses a higher affinity for the GluK1 subunit compared to UBP 296.
| Compound | Target Receptor Subunit | Assay Type | Measured Value | Unit | Reference |
| This compound | GluK1 (GluR5) | Apparent Dissociation Constant (Kd) | 402 | nM | [3][4] |
| GluK1 | Inhibition Constant (Ki) | 2.02 ± 0.58 | µM | [5] | |
| AMPA Receptors | Selectivity Fold vs. GluK1 | ~260 | - | [3] | |
| GluK2 (GluR6) & GluK5 (KA2) | Selectivity Fold vs. GluK1 | ~90 | - | [3] | |
| UBP 296 | GluK1 (GluR5) | Apparent Dissociation Constant (Kd) | 1.09 | µM | |
| GluK1 | Inhibition Constant (Ki) | 4.10 ± 1.83 | µM | [5] | |
| AMPA Receptors | Selectivity Fold vs. GluK1 | ~90 | - | ||
| GluK2, GluK6, GluK6/GluK2 | IC50 | >100 | µM | [1][2] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to characterize the activity of glutamate receptor antagonists. Below are detailed descriptions of the key methodologies used.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound and UBP 296 for the GluK1 receptor subunit.
Protocol:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human GluK1 receptor subunit are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Radioligand Incubation: The prepared cell membranes are incubated with a specific concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]UBP310).
-
Competitive Binding: Increasing concentrations of the unlabeled competitor compounds (this compound or UBP 296) are added to the incubation mixture.
-
Equilibrium and Separation: The mixture is incubated to allow the binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using a one-site competition binding function to calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the radioligand binding. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Electrophysiology in Rat Hippocampal Slices
This technique is used to assess the functional antagonism of the compounds on native kainate receptors in a brain tissue preparation.
Objective: To evaluate the ability of UBP 296 to block kainate receptor-mediated synaptic transmission.
Protocol:
-
Slice Preparation: Transverse hippocampal slices are prepared from the brains of rats.
-
Recording Setup: The slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp or field potential recordings are obtained from neurons in the CA3 region of the hippocampus.
-
Baseline Recording: A stable baseline of synaptic transmission is established by stimulating afferent pathways (e.g., mossy fibers) and recording the postsynaptic response.
-
Drug Application: A selective kainate receptor agonist, such as ATPA, is applied to induce a depression of synaptic transmission, which is a characteristic effect of presynaptic kainate receptor activation.
-
Antagonist Application: UBP 296 is then co-applied with the agonist to determine its ability to block the agonist-induced depression. The effect of UBP 296 is also assessed on AMPA receptor-mediated synaptic transmission to determine its selectivity.[1][2]
-
Data Analysis: The amplitude and frequency of synaptic events are measured before, during, and after drug application to quantify the antagonistic effect of UBP 296.
Visualizing the Mechanisms
To better understand the context of this compound and UBP 296 activity, the following diagrams illustrate the kainate receptor signaling pathway and a generalized experimental workflow for antagonist characterization.
Caption: Kainate Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterisation of UBP296: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Kainate Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
UBP302: A Comparative Guide to its Selectivity for Kainate Receptor Subunits GluK1, GluK2, and GluK3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist UBP302's selectivity for the kainate receptor (KAR) subunits GluK1, GluK2, and GluK3. The information is compiled from published experimental data to assist researchers in pharmacology and neuroscience.
Executive Summary
UBP302 is a potent and selective antagonist of kainate receptors containing the GluK1 subunit. Experimental evidence demonstrates that UBP302 exhibits high affinity for GluK1, significantly lower affinity for GluK3, and is largely ineffective at homomeric GluK2 receptors. This selectivity profile makes UBP302 a valuable pharmacological tool for isolating and studying the function of GluK1-containing kainate receptors.
Data Presentation: UBP302 Selectivity Profile
The following table summarizes the selectivity of UBP302 and its structurally related analog, UBP310, for homomeric GluK1, GluK2, and GluK3 kainate receptor subunits. The data for UBP310, a closely related and often co-referenced compound, provides a quantitative insight that is highly indicative of UBP302's selectivity.
| Compound | Subunit | Affinity (Kd) / Potency (IC50) | Selectivity vs. GluK1 | Reference |
| UBP302 | GluK1 | High (Effective at ≤ 10 µM) | - | [1] |
| GluK2 | Ineffective | Low | [2][3] | |
| GluK3 | Effective Blocker | Lower than GluK1 | [2][3] | |
| [3H]UBP310 | GluK1 | 21 ± 7 nM (Kd) | - | [4][5] |
| GluK2 | No specific binding | >30-fold lower | [4][5] | |
| GluK3 | 0.65 ± 0.19 µM (Kd) | ~30-fold lower | [4][5] |
Experimental Protocols
The selectivity of UBP302 and related compounds for kainate receptor subunits has been determined using various experimental methodologies, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Kd) of a ligand for a receptor.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and stably or transiently transfected with cDNA encoding for the individual human kainate receptor subunits (GluK1, GluK2, or GluK3).
-
Membrane Preparation: Cell membranes expressing the recombinant receptors are prepared by homogenization and centrifugation.
-
Binding Assay: The cell membranes are incubated with a radiolabeled antagonist, such as [3H]UBP310. To determine the affinity of UBP302, a competition binding assay would be performed where increasing concentrations of unlabeled UBP302 are added to compete with a fixed concentration of the radioligand.
-
Data Analysis: The amount of radioligand binding is measured using scintillation counting. The data is then analyzed to calculate the inhibition constant (Ki) or dissociation constant (Kd) of UBP302 for each receptor subunit. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.[4][5]
Electrophysiological Recordings
This technique is used to measure the functional effect of an antagonist on the ion channel activity of the receptor.
-
Cell Culture and Transfection: HEK 293 cells are transfected with the cDNA for the desired kainate receptor subunit (GluK1, GluK2, or GluK3).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Agonist Application: A kainate receptor agonist (e.g., glutamate) is rapidly applied to the cell to evoke an inward current mediated by the expressed kainate receptors.
-
Antagonist Application: The experiment is repeated in the presence of varying concentrations of UBP302 to determine its inhibitory effect on the agonist-evoked current.
-
Data Analysis: The concentration-response curve for UBP302 is plotted, and the IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) is calculated for each subunit.[2][3]
Visualizations
Experimental Workflow for Determining UBP302 Selectivity
Caption: Workflow for determining UBP302 selectivity.
Signaling Pathways of GluK1 and GluK2/GluK3 Kainate Receptors
Caption: Downstream signaling pathways of kainate receptors.
References
- 1. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of recombinant and native GluK3-containing kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kainate Receptor Antagonists: UBP 302 vs. CNQX
For researchers and professionals in drug development, selecting the appropriate pharmacological tool is paramount for elucidating the complex roles of kainate receptors in neurotransmission and disease. This guide provides a detailed comparison of two prominent kainate receptor antagonists, UBP 302 and CNQX, offering insights into their selectivity, potency, and experimental applications.
Overview of this compound and CNQX
This compound is a potent and highly selective competitive antagonist for kainate receptors containing the GluK1 (formerly GluR5) subunit.[1][2] In contrast, CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a broader spectrum competitive antagonist, targeting both AMPA and kainate receptors.[3][4] This fundamental difference in selectivity is a critical factor in experimental design and interpretation.
Quantitative Comparison of Receptor Antagonism
The following table summarizes the key quantitative data for this compound and CNQX, highlighting their distinct pharmacological profiles.
| Parameter | This compound | CNQX |
| Primary Target | GluK1-containing kainate receptors | AMPA and Kainate receptors |
| Apparent Kd (GluK1) | 402 nM[1][5] | - |
| IC50 (AMPA receptors) | ~105 µM (~260-fold selectivity over AMPA)[1] | 0.3 µM - 400 nM[3][6] |
| IC50 (Kainate receptors) | - | 1.5 µM - 4 µM[3][6] |
| Selectivity | ~260-fold for GluK1 over AMPA receptors; ~90-fold over GluK2 and GluK5[1] | Non-selective between AMPA and kainate receptors. Also antagonizes the glycine (B1666218) site on NMDA receptors (IC50 = 25 µM)[7][8] |
| Other Actions | Little to no action at NMDA or group I mGlu receptors[1] | Non-competitive antagonist at the NMDA receptor glycine site[7][8] |
Experimental Applications and Considerations
This compound is the antagonist of choice for studies aiming to specifically investigate the role of GluK1-containing kainate receptors. Its high selectivity allows for the precise dissection of GluK1-mediated effects in complex biological systems. For instance, it has been used to selectively block kainate receptor-mediated long-term potentiation (LTP) in rat hippocampal mossy fibers.[1]
CNQX , due to its broad-spectrum antagonism of both AMPA and kainate receptors, is often used to block the majority of fast excitatory synaptic transmission.[3][6][7] This makes it a valuable tool for isolating NMDA receptor-mediated currents or for studying the overall contribution of ionotropic glutamate (B1630785) receptors in a particular circuit. However, its lack of selectivity between AMPA and kainate receptors, as well as its off-target effects on NMDA receptors, must be carefully considered when interpreting results.[3][7]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided.
A simplified diagram of the kainate receptor signaling pathway and the antagonistic action of this compound and CNQX.
A typical experimental workflow for comparing the effects of kainate receptor antagonists on synaptic transmission.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare kainate receptor antagonists. Specific details may vary based on the experimental preparation and research question.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of the antagonist to specific kainate receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells or other suitable expression systems recombinantly expressing the kainate receptor subunit of interest (e.g., GluK1, GluK2).
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]kainate) in the presence of varying concentrations of the unlabeled antagonist (this compound or CNQX).
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recording in Brain Slices
Objective: To assess the functional effect of the antagonist on synaptic transmission.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.
-
Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Recording: Using a glass microelectrode, record baseline synaptic responses, such as field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings of excitatory postsynaptic currents (EPSCs), evoked by electrical stimulation of afferent pathways.
-
Antagonist Application: Bath-apply a known concentration of this compound or CNQX to the slice.
-
Effect Measurement: Record the synaptic responses in the presence of the antagonist to determine the degree of inhibition.
-
Washout: Perfuse the slice with antagonist-free aCSF to determine the reversibility of the effect.
-
Data Analysis: Compare the amplitude and other parameters of the synaptic responses before, during, and after antagonist application to quantify its effect.
Conclusion
The choice between this compound and CNQX fundamentally depends on the scientific question being addressed. For targeted investigation of GluK1 subunit function, the high selectivity of this compound makes it the superior tool. For broader blockade of fast excitatory transmission, CNQX is effective, but its non-selectivity and off-target effects necessitate careful experimental design and data interpretation. This guide provides the foundational information for researchers to make an informed decision in their selection and application of these critical kainate receptor antagonists.
References
- 1. bio-techne.com [bio-techne.com]
- 2. UBP-302 - Wikipedia [en.wikipedia.org]
- 3. CNQX - Wikipedia [en.wikipedia.org]
- 4. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of UBP302 in Neuronal Cultures
For researchers in neuroscience and drug development, the precise modulation of glutamate (B1630785) receptors is paramount for dissecting neural circuits and developing novel therapeutics. Kainate receptors, a subtype of ionotropic glutamate receptors, are implicated in a range of physiological and pathological processes. UBP302 has emerged as a valuable pharmacological tool for studying the role of specific kainate receptor subunits. This guide provides a comprehensive comparison of UBP302's selectivity with other common kainate receptor antagonists, supported by experimental data and detailed methodologies.
Understanding UBP302's Selectivity Profile
UBP302 is a competitive antagonist that exhibits a notable selectivity for kainate receptors containing the GluK1 subunit (formerly known as GluR5).[1][2] Its selectivity is, however, dose-dependent. At lower micromolar concentrations (≤ 10 μM), UBP302 preferentially antagonizes GluK1-containing receptors. As the concentration increases (≥ 100 μM), its activity can extend to AMPA receptors, a crucial consideration for experimental design.[1] Evidence also suggests that UBP302 can effectively block homomeric GluK3 receptors but is largely ineffective at homomeric GluK2 or heteromeric GluK2/3 receptors.[2][3]
Comparative Analysis with Alternative Antagonists
To provide a clearer picture of UBP302's performance, it is essential to compare it with other widely used kainate receptor antagonists, such as ACET and LY466195.
ACET ((S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-5-phenylthiophene-3-ylmethyl)pyrimidine-2,4-dione) is another potent and selective antagonist for GluK1-containing kainate receptors.[4][5][6] It demonstrates high affinity for GluK1 and has been shown to be ineffective at GluK2 receptors at concentrations up to 100 μM and at GluK3 receptors at 1 μM.[5]
LY466195 is also a selective and competitive antagonist, primarily targeting GluK1 (historically referred to as GluK5 in some literature) containing receptors.[7][8][9] It has demonstrated potent antagonism of kainate-induced currents in dorsal root ganglion neurons and in HEK293 cells expressing various GluK1-containing receptor combinations.[7]
Data Presentation: Quantitative Comparison of Antagonist Selectivity
The following tables summarize the available quantitative data for UBP302 and its alternatives. It is important to note that experimental conditions can influence these values.
| Compound | Receptor Subunit | Affinity (Ki) | Potency (IC50 / Kb) | Reference |
| UBP302 | GluK1 | Not specified | ~0.5 µM (IC50) | [1] |
| GluK3 | Not specified | Effective block | [2][3] | |
| GluK2 | Negligible affinity | Ineffective | [2] | |
| AMPA | Low affinity | Antagonism at ≥100 µM | [1] | |
| ACET | GluK1 | Not specified | 1.4 ± 0.2 nM (Kb) | [4] |
| GluK1 | Not specified | 7 nM (IC50) | [6] | |
| GluK2 | Ineffective up to 100 µM | Ineffective | [4][5] | |
| GluK3 | Ineffective at 1 µM | Ineffective | [5] | |
| LY466195 | GluK1 (GluK5) | Not specified | 0.08 µM (IC50) | [7] |
| GluK2/GluK1 (GluK5) | Not specified | 0.34 µM (IC50) | [7] | |
| GluK1/GluK6 (GluK5/GluK6) | Not specified | 0.07 µM (IC50) | [7] | |
| Native Kainate Receptors (DRG neurons) | Not specified | 0.045 µM (IC50) | [7] |
Note: The nomenclature for kainate receptor subunits has evolved. GluK1 was formerly GluR5, GluK2 was GluR6, and GluK3 was GluR7. Some older publications may use the former names.
Experimental Protocols
The validation of UBP302's selectivity in neuronal cultures typically involves electrophysiological and calcium imaging techniques.
Objective: To determine the inhibitory effect of UBP302 on kainate and AMPA receptor-mediated currents in cultured neurons.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or early postnatal rodents and plated on coverslips. Experiments are typically performed after 7-14 days in vitro to allow for mature expression of glutamate receptors.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Neurons are visualized using an upright or inverted microscope with DIC optics.
-
Solutions:
-
External Solution (ACSF): Contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2. To isolate glutamate receptor currents, antagonists for GABAA receptors (e.g., picrotoxin) and NMDA receptors (e.g., D-AP5) are often included.
-
Internal Solution: Contains (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 5 Mg-ATP, and 0.5 Na-GTP, with the pH adjusted to 7.2-7.3. Cesium is used to block potassium channels and improve voltage-clamp quality.
-
-
Experimental Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a negative membrane potential (e.g., -60 mV or -70 mV) to record inward currents.
-
Locally apply a specific kainate receptor agonist (e.g., kainate or the GluK1-selective agonist ATPA) to elicit a baseline current response.
-
Perfuse the bath with increasing concentrations of UBP302 (e.g., 1 µM, 10 µM, 100 µM) and re-apply the agonist at each concentration to measure the degree of inhibition.
-
To test for AMPA receptor antagonism, apply AMPA in the presence and absence of high concentrations of UBP302 (≥ 100 µM).
-
-
Data Analysis: The reduction in the peak amplitude of the agonist-evoked current in the presence of UBP302 is quantified to determine the IC50 value.
Objective: To assess the effect of UBP302 on intracellular calcium influx mediated by calcium-permeable kainate and AMPA receptors.
Methodology: Fluorescent Calcium Imaging
-
Cell Culture and Dye Loading: Prepare primary neuronal cultures as described above. Incubate the cultures with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Imaging Setup: Use an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen calcium indicator.
-
Solutions:
-
Imaging Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.
-
-
Experimental Procedure:
-
Acquire a baseline fluorescence signal from the cultured neurons.
-
Apply a kainate receptor agonist to induce an increase in intracellular calcium, measured as a change in fluorescence intensity.
-
After washout, pre-incubate the cells with UBP302 at various concentrations.
-
Re-apply the agonist in the presence of UBP302 and measure the change in fluorescence.
-
To assess AMPA receptor activity, a similar procedure is followed using AMPA as the agonist. It is crucial to include antagonists for NMDA receptors and voltage-gated calcium channels to isolate the calcium influx through ionotropic glutamate receptors.
-
-
Data Analysis: The change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) is used to quantify the intracellular calcium concentration. The inhibitory effect of UBP302 is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying signaling, the following diagrams are provided.
Caption: Experimental workflows for validating UBP302 selectivity.
Caption: UBP302's dose-dependent antagonism of glutamate receptors.
References
- 1. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. ACET is a highly potent and specific kainate receptor antagonist: Characterisation and effects on hippocampal mossy fibre function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACET is a highly potent and specific kainate receptor antagonist: characterisation and effects on hippocampal mossy fibre function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of LY466195, a selective kainate receptor antagonist, on ethanol preference and drinking in rats - PMC [pmc.ncbi.nlm.nih.gov]
UBP302 vs. NBQX: A Comparative Guide to Kainate Receptor Antagonists
For researchers and drug development professionals investigating the role of kainate receptors in neurological processes, the choice of a selective antagonist is critical. This guide provides an objective comparison of two commonly used kainate receptor antagonists, UBP302 and NBQX, supported by experimental data to inform the selection process for specific research applications.
Overview of UBP302 and NBQX
UBP302 is recognized as a highly selective and potent antagonist for kainate receptors that contain the GluK1 (previously known as GluR5) subunit.[1][2][3][4] Its selectivity makes it a valuable tool for isolating the function of GluK1-containing receptors in complex biological systems.
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a competitive antagonist that acts on both AMPA and kainate receptors.[5][6][7][8][9] While it is a potent blocker of non-NMDA receptors, its broader spectrum of activity requires careful consideration in experimental design. It generally exhibits higher potency for AMPA receptors compared to kainate receptors.[6][10]
Quantitative Comparison of Antagonist Activity
The following table summarizes the key quantitative data for UBP302 and NBQX, providing a clear comparison of their potency and selectivity.
| Parameter | UBP302 | NBQX | Receptor/System | Reference |
| IC50 | - | 0.15 µM | AMPA Receptor | |
| - | 4.8 µM | Kainate Receptor | ||
| - | 0.2 µM | AMPA Receptor (neonatal rat spinal cord) | [11] | |
| - | 3.16 µM | Kainate Receptor (neonatal rat spinal cord) | [11] | |
| - | 0.90 µM | Kainate/AMPA Receptors (rat hippocampal slices) | [5] | |
| Ki | 2.02 ± 0.58 µM | 29.80 ± 14.56 µM | GluK1 (competition with [3H]UBP310) | [12] |
| - | 78 nM | Kainate Receptor (Xenopus oocytes) | [5] | |
| - | 63 nM | AMPA Receptor (Xenopus oocytes) | [5] | |
| KD | 402 nM (apparent) | - | GluK1-containing Kainate Receptors | [3][4] |
| Selectivity | ~260-fold over AMPA | ~30-fold for AMPA over Kainate | - | [3][4][10] |
| ~90-fold over GluK2/GluK5 | >5000-fold over NMDA | - | [3][4][5] |
Mechanism of Action and Selectivity
UBP302's primary advantage lies in its high selectivity for kainate receptors containing the GluK1 subunit.[1][2] This specificity allows for the targeted investigation of the physiological and pathological roles of this particular receptor subtype. However, it is important to note that at higher concentrations (≥ 100 μM), UBP302 can also exhibit antagonist activity at AMPA receptors.[11]
NBQX, on the other hand, is a broader spectrum competitive antagonist of both AMPA and kainate receptors.[5] Its competitive nature means that it binds to the same site as the endogenous ligand, glutamate (B1630785), and its effect can be overcome by increasing the agonist concentration. While it is a potent antagonist, its lack of selectivity between AMPA and kainate receptors can complicate the interpretation of experimental results.
Signaling Pathway of Kainate Receptors and Antagonist Action
Caption: Kainate receptor activation and competitive antagonism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antagonist performance. Below are representative protocols for key experiments used to characterize UBP302 and NBQX.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is commonly used to study the properties of ion channels, such as kainate receptors, expressed in a heterologous system.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific kainate receptor subunits of interest.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte is voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
A baseline current is established in response to the application of a known concentration of an agonist (e.g., glutamate or kainate).
-
The antagonist (UBP302 or NBQX) is then co-applied with the agonist at varying concentrations.
-
-
Data Analysis: The reduction in the agonist-induced current by the antagonist is measured to determine parameters such as IC50 values.
Whole-Cell Patch Clamp of Cultured Neurons
This method allows for the study of native or recombinant receptors in a neuronal context.
-
Cell Culture: Primary neurons (e.g., hippocampal or cortical neurons) are cultured on coverslips.
-
Recording Setup:
-
A coverslip with cultured neurons is placed in a recording chamber on an inverted microscope and perfused with an external recording solution.
-
A glass micropipette filled with an internal solution is used for recording.
-
-
Patch Formation:
-
The micropipette is brought into contact with the cell membrane of a neuron.
-
Gentle suction is applied to form a high-resistance seal (gigaohm seal).
-
A brief, strong suction pulse is applied to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage Clamp Recording: The neuron is voltage-clamped at a desired holding potential (e.g., -70 mV).
-
Agonist and Antagonist Application:
-
An agonist is applied to elicit a baseline current.
-
The antagonist is then applied, followed by co-application with the agonist to measure the degree of inhibition.
-
-
Data Analysis: The amplitude of the postsynaptic currents before and after antagonist application is compared to determine the antagonist's efficacy.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for kainate receptor antagonist development.
Conclusion and Recommendations
The choice between UBP302 and NBQX fundamentally depends on the specific research question.
-
NBQX is a suitable tool for studies aiming to achieve a broad blockade of non-NMDA ionotropic glutamate receptors (both AMPA and kainate). It is a potent antagonist and can be useful for elucidating the overall contribution of fast excitatory neurotransmission in a particular circuit or behavior. However, its lack of selectivity necessitates careful experimental design and interpretation to dissect the relative contributions of AMPA and kainate receptor antagonism.
For researchers aiming to isolate the function of kainate receptors, particularly the GluK1 subtype, UBP302 offers a more targeted and refined pharmacological tool. For broader, less specific blockade of ionotropic glutamate signaling, NBQX remains a widely used and effective option.
References
- 1. UBP-302 - Wikipedia [en.wikipedia.org]
- 2. UBP-302 - 위키백과, 우리 모두의 백과사전 [ko.wikipedia.org]
- 3. bio-techne.com [bio-techne.com]
- 4. UBP 302 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 5. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
UBP302: A Comparative Guide to its Efficacy in Blocking GluK1-Containing Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UBP302, a selective antagonist for GluK1-containing kainate receptors, with other relevant compounds. The information presented is intended to assist researchers in selecting the appropriate pharmacological tools for their studies on excitatory neurotransmission and related neurological disorders.
Introduction to Kainate Receptors and the Role of GluK1
Kainate receptors (KARs) are a subtype of ionotropic glutamate (B1630785) receptors (iGluRs) that play a crucial role in regulating synaptic transmission and plasticity throughout the central nervous system (CNS).[1][2] These receptors are tetrameric structures assembled from five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[1] The GluK1-3 subunits can form functional channels as homomers or heteromers, while GluK4 and GluK5 require co-assembly with one of the GluK1-3 subunits to form a functional receptor.[1][3]
Unlike other iGluRs that are primarily located postsynaptically, KARs are found on both presynaptic and postsynaptic membranes, where they can modulate the release of neurotransmitters like glutamate and GABA.[1] The GluK1 subunit, in particular, has been implicated in various neurological and psychiatric conditions, including epilepsy, chronic pain, migraine, and anxiety.[4][5] This has made GluK1-containing receptors a significant target for drug discovery and the development of selective antagonists is crucial for investigating their physiological and pathological roles.[4]
UBP302 has emerged as a key pharmacological tool due to its high potency and selectivity for GluK1-containing receptors.[3][6] It is the active S-enantiomer of UBP296 and is widely used to parse the specific functions of GluK1 subunits in complex neural circuits.[3][6]
Comparative Efficacy of GluK1 Antagonists
The following table summarizes the quantitative data for UBP302 and other antagonists that target GluK1-containing receptors. This allows for a direct comparison of their potency and selectivity.
| Compound | Target(s) | Affinity/Potency | Selectivity Profile | Citation(s) |
| UBP302 | GluK1 (GluR5) | Apparent Kd = 402 nM | Highly selective for GluK1. ~260-fold selectivity over AMPA receptors and ~90-fold over GluK2/GluK5. Negligible affinity for homomeric GluK2 or GluK5. | [3][6][7] |
| UBP310 | GluK1, GluK3 | IC50 = 23 nM (for GluK3) | Potent antagonist of both GluK1 and GluK3. | [8][9] |
| UBP316 (ACET) | GluK1, GluK3 | Kb ≈ 1 nM (for GluK1); IC50 = 92 nM (for GluK3) | Potent antagonist of GluK1-containing receptors. | [3][9] |
| LY466195 | GluK1 | Kd = 52 ± 22 nM | >100-fold selectivity for GluK1 over other kainate and AMPA receptor subtypes. | [4][10] |
| Topiramate | Kainate (GluK1/2 preference), AMPA, GABA-A | Lower potency | Non-selective, acts on multiple receptor systems. | [2][10] |
| NBQX | AMPA, Kainate | IC50 = 0.2 µM (AMPA), 3.16 µM (Kainate) | Broad-spectrum antagonist, not selective for kainate receptor subtypes. | [11][12] |
Signaling Pathway and Inhibition by UBP302
Kainate receptors are ligand-gated ion channels. Upon binding of the neurotransmitter glutamate, the channel opens, allowing the influx of cations like Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential and subsequent neuronal signaling. UBP302 acts as a competitive antagonist, binding to the same site as glutamate on the GluK1 subunit, but without activating the channel. This blockade prevents glutamate-mediated activation and subsequent downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. bio-techne.com [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism of GluK1-containing Kainate Receptors Reduces Ethanol Consumption by Modulating Ethanol Reward and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
UBP 302: A Paradigm Shift in Kainate Receptor Antagonism, Offering Enhanced Selectivity Over Predecessors
For researchers and drug development professionals, the quest for precise pharmacological tools is paramount. In the realm of glutamate (B1630785) receptor research, UBP 302 has emerged as a highly selective antagonist for the GluK1 subunit of the kainate receptor, offering a significant advantage over older, less discriminate antagonists. This guide provides a comprehensive comparison of this compound with its predecessors, supported by experimental data, detailed protocols, and a visualization of the pertinent signaling pathway.
Unveiling Superior Selectivity: A Quantitative Comparison
The enhanced selectivity of this compound for the GluK1 subunit of the kainate receptor is evident when comparing its binding affinity (Ki) and functional inhibition (IC50) to that of older, non-selective antagonists like CNQX and NBQX, as well as the more GluK3-preferring antagonist LU97175. This compound demonstrates a potent and selective antagonism for GluK1-containing kainate receptors.[1] It exhibits approximately 260-fold selectivity over AMPA receptors and around 90-fold selectivity over recombinant human GluK2 and GluK5-containing kainate receptors.[1]
| Antagonist | Receptor Subunit | Binding Affinity (Ki) / IC50 (µM) | Reference |
| This compound | GluK1 (GluR5) | 0.402 (apparent Kd) | [1][2][3] |
| GluK2 (GluR6) | > 36 (approx. 90-fold selective) | [1] | |
| GluK5 (KA2) | > 36 (approx. 90-fold selective) | [1] | |
| AMPA | > 100 (approx. 260-fold selective) | [1] | |
| CNQX | AMPA | 0.3 | [4] |
| Kainate (general) | 1.5 | [4] | |
| NMDA (glycine site) | 25 | [4] | |
| NBQX | AMPA | 0.15 | |
| Kainate (general) | 4.8 | ||
| GluK1 | 25 | [5] | |
| GluK2 | Micromolar affinity | [5] | |
| LU97175 | GluK1 | 0.088 | [5] |
| GluK2 | 0.31 | [5] | |
| GluK3 | 0.022 | [5] | |
| GluA2 (AMPA) | 1.3 | [5] |
Illuminating the Mechanism: Kainate Receptor Signaling Pathway
Kainate receptors are ionotropic glutamate receptors that, upon activation, primarily allow the influx of Na+ and, to a lesser extent, Ca2+ ions, leading to membrane depolarization.[6] They are composed of five different subunits: GluK1-5.[6] GluK1-3 can form functional homomeric or heteromeric receptors, while GluK4 and GluK5 must co-assemble with GluK1-3 subunits to form functional channels.[6] Beyond their canonical ionotropic function, kainate receptors can also engage in metabotropic signaling, influencing cellular processes through G-protein dependent pathways, though this is a less understood aspect of their function.
Caption: Kainate receptor signaling pathway and points of antagonism.
Experimental Underpinnings: Methodologies for Receptor Characterization
The determination of binding affinities and functional antagonism of compounds like this compound relies on well-established experimental protocols. The two primary methods employed are radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is utilized to determine the affinity of a ligand for a receptor.
-
Objective: To quantify the binding of a radiolabeled ligand to kainate receptors and to determine the inhibitory constant (Ki) of a competing non-labeled compound (e.g., this compound).
-
Materials:
-
Cell membranes expressing the specific kainate receptor subunit of interest (e.g., HEK293 cells transfected with GluK1).
-
Radioligand (e.g., [³H]kainate).
-
Unlabeled competitor compound (this compound, CNQX, etc.).
-
Binding buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the cell membranes through centrifugation.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug in the binding buffer.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor drug to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology
This "gold standard" electrophysiological technique allows for the functional assessment of ion channel activity.
-
Objective: To measure the ion currents flowing through kainate receptors in response to agonist application and to determine the inhibitory effect of an antagonist (e.g., this compound).
-
Materials:
-
Cells expressing the kainate receptor of interest (e.g., Xenopus oocytes or mammalian cell lines).
-
Glass micropipette electrodes.
-
Micromanipulator.
-
Amplifier and data acquisition system.
-
Extracellular and intracellular solutions.
-
Kainate receptor agonist (e.g., glutamate or kainate).
-
Antagonist (this compound).
-
-
Protocol:
-
Cell Preparation: Isolate and culture cells expressing the target kainate receptors.
-
Pipette Preparation: Fabricate a glass micropipette with a tip diameter of approximately 1 micrometer and fill it with an appropriate intracellular solution.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: Clamp the cell membrane at a specific holding potential and record the baseline current. Apply the kainate receptor agonist to the extracellular solution to evoke an inward current.
-
Antagonist Application: Co-apply the antagonist with the agonist to measure the reduction in the agonist-evoked current.
-
Data Analysis: Analyze the current traces to determine the IC50 of the antagonist for the inhibition of the agonist-induced current.
-
Caption: Workflow for key experimental protocols.
References
- 1. This compound | Kainate Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kainate receptor - Wikipedia [en.wikipedia.org]
Unveiling the Selectivity of UBP302: A Comparative Guide for Glutamate Receptor Research
For Immediate Release
Objectively comparing the cross-reactivity of the selective kainate receptor antagonist, UBP302, this guide provides researchers, scientists, and drug development professionals with essential data and experimental context. By presenting quantitative analysis of its interactions with various glutamate (B1630785) receptor subtypes, this document serves as a critical resource for designing precise and effective neurological research.
UBP302 is a well-established antagonist of kainate receptors, demonstrating a notable preference for subunits containing GluK1 (formerly known as GluR5). However, its utility in research and potential therapeutic development hinges on a thorough understanding of its cross-reactivity with other glutamate receptors, namely AMPA and NMDA receptors. This guide synthesizes available data to offer a clear comparison of UBP302's binding affinities and functional effects across these receptor families.
Quantitative Analysis of UBP302 Cross-Reactivity
To facilitate a direct comparison of UBP302's potency at different glutamate receptors, the following table summarizes key binding affinity (Kd) and functional inhibition data from radioligand binding assays and electrophysiological studies.
| Receptor Subtype | Ligand/Method | Parameter | Value | Selectivity vs. GluK1 |
| Kainate Receptors | ||||
| GluK1 (GluR5) | [3H]kainate displacement | Kd | 130 nM | - |
| GluK2 (GluR6) | [3H]kainate displacement | Kd | >1,650,000 nM | >12,692-fold |
| AMPA Receptors | ||||
| GluA2 (GluR2) | [3H]kainate displacement | Kd | 108,000 nM | 830-fold |
| Native AMPA Receptors | Electrophysiology | Antagonism | ≥ 100 µM | - |
| NMDA Receptors | ||||
| Various Subunits | - | - | No significant activity reported | - |
| Metabotropic Glutamate Receptors | ||||
| Various Subtypes | - | - | No significant activity reported | - |
Data compiled from published literature. The selectivity is calculated relative to the Kd value for GluK1.
The data clearly illustrate the high selectivity of UBP302 for GluK1-containing kainate receptors. Notably, its affinity for GluK2 and GluA2 is significantly lower, with Kd values in the micromolar range, indicating a substantial selectivity window. Functional studies corroborate these findings, showing that concentrations of UBP302 at or below 10 µM primarily affect GluK1-containing receptors, while concentrations of 100 µM or higher are required to produce antagonism at AMPA receptors[1]. There is currently no significant evidence to suggest that UBP302 interacts with NMDA or metabotropic glutamate receptors at pharmacologically relevant concentrations.
Experimental Methodologies
The data presented in this guide are derived from two primary experimental techniques: radioligand binding assays and electrophysiological recordings. Understanding these methodologies is crucial for interpreting the selectivity profile of UBP302.
Radioligand Displacement Assay
This technique is employed to determine the binding affinity of a compound for a specific receptor.
In this assay, cell membranes containing the glutamate receptor subtype of interest are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]kainate) and varying concentrations of the unlabeled competitor compound (UBP302). UBP302 competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the membranes at each concentration of UBP302, a competition curve can be generated, from which the inhibitory constant (Ki) or dissociation constant (Kd) of UBP302 for that specific receptor is determined.[2][3][4]
Electrophysiological Recording
This functional assay measures the effect of a compound on the electrical activity of ion channels, such as glutamate receptors.
References
- 1. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
UBP302: An In-Depth Potency Analysis of a GluK1 Antagonist
A Comparative Guide for Researchers in Neuroscience and Drug Development
In the landscape of neuropharmacology, the development of selective antagonists for kainate receptor subunits is paramount for dissecting their physiological roles and for the potential treatment of neurological disorders. This guide provides a comprehensive comparison of UBP302 with other notable GluK1 antagonists, focusing on their binding affinities and the experimental methodologies used for their characterization.
Quantitative Comparison of GluK1 Antagonist Potency
The potency of a competitive antagonist is a critical parameter for its utility as a research tool and a potential therapeutic agent. The following table summarizes the binding affinities of UBP302 and other key GluK1 antagonists, primarily expressed as the inhibition constant (Kᵢ), dissociation constant (Kₑ), or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.
| Compound | Kᵢ (nM) | Kₑ (nM) | IC₅₀ (nM) | Assay Type |
| UBP302 | 2020[1] | 402 (apparent) | - | Competitive radioligand binding ([³H]UBP310) / Unknown |
| UBP310 | 46.7[1] | 18 (apparent) | 130 | Competitive radioligand binding ([³H]UBP310) / Functional assay / Functional assay |
| ACET (UBP316) | 48.5[1] | - | 7 | Competitive radioligand binding ([³H]UBP310) / Functional assay |
| LY466195 | 52[2] | 24 | 45 | Competitive radioligand binding ([³H]kainate) / Unknown / Functional assay |
| UBP315 | - | 33[3] | - | Radioligand displacement ([³H]-L-glutamate) |
Based on the available data, UBP302, with a reported Kᵢ of 2020 nM, appears to be a less potent GluK1 antagonist compared to other selective compounds such as UBP310, ACET (UBP316), LY466195, and UBP315, which exhibit potencies in the low to mid-nanomolar range. It is important to note the discrepancy in the reported potency for UBP302, with an apparent Kₑ of 402 nM also cited, the methodology for which is not specified. For a direct and accurate comparison, Kᵢ values derived from competitive binding assays are generally preferred.
Experimental Protocols: Determining Antagonist Potency
The data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology representative of the protocols used to determine the inhibition constants (Kᵢ) of GluK1 antagonists.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled antagonist (the "competitor," e.g., UBP302) to displace a radiolabeled ligand from the GluK1 receptor.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human GluK1 subunit are cultured and harvested.
-
Cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA assay. Membranes are stored at -80°C.[4]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound (e.g., UBP302).
-
A fixed concentration of a high-affinity GluK1 radioligand (e.g., [³H]UBP310) at a concentration at or below its Kₑ.[5]
-
The prepared cell membranes.
-
-
Total binding is determined in the absence of the competitor, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled ligand to saturate all specific binding sites.[5]
-
The plate is incubated (e.g., for 60 minutes at 4°C) to allow the binding to reach equilibrium.
3. Filtration and Quantification:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.[6]
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value for the test compound is determined by fitting the specific binding data to a one-site competition model using non-linear regression.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6]
Visualizing Key Processes
To further elucidate the context of GluK1 antagonism, the following diagrams illustrate the receptor's signaling pathways and a typical experimental workflow.
Caption: Dual signaling cascades of the GluK1 receptor.
Caption: Workflow of a competitive binding assay.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of GluK1-containing Kainate Receptors Reduces Ethanol Consumption by Modulating Ethanol Reward and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Willardiine Derivatives as Glutamate Receptor Modulators, Featuring UBP302
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of willardiine derivatives, with a special focus on the potent and selective kainate receptor antagonist, UBP302. This analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways and workflows.
Willardiine, a natural product and an agonist of AMPA receptors, has served as a foundational scaffold for the development of a diverse range of synthetic analogues with varied affinities and selectivities for ionotropic glutamate (B1630785) receptors (iGluRs), namely the AMPA and kainate receptor subtypes. Strategic modifications to the willardiine structure have yielded potent antagonists, offering valuable tools for dissecting the physiological roles of these receptors and presenting potential therapeutic avenues for neurological disorders. This guide delves into a comparative analysis of these derivatives, highlighting the structure-activity relationships that govern their pharmacological profiles.
From Agonist to Antagonist: The Structural Evolution of Willardiine Derivatives
The transformation of willardiine from an AMPA receptor agonist to an antagonist has been achieved primarily through substitutions at the N3 position of the uracil (B121893) ring. The introduction of a substituent bearing a carboxylic acid side-chain at this position is a critical determinant of antagonist activity at both AMPA and kainate receptors. Furthermore, the stereochemistry of the amino acid moiety plays a crucial role, with the (S)-enantiomer consistently demonstrating optimal antagonist activity.
Further refinements in selectivity and potency have been
Safety Operating Guide
Proper Disposal and Handling of UBP 302: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document provides essential safety and logistical information for the proper handling and disposal of UBP 302, a potent and selective kainate receptor antagonist. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate environmental impact.
This compound is a valuable tool in neuroscience research, acting as a selective antagonist for GluK1 (formerly GluR5) subunit-containing kainate receptors.[1][2] Its use requires strict adherence to safety and disposal protocols to protect laboratory personnel and the surrounding environment.
Operational Plan: Safe Handling and Storage
Prior to handling this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for the most detailed and up-to-date information. General best practices for handling this compound include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically -20°C for long-term stability.[1][3]
Disposal Plan: Step-by-Step Procedures
The proper disposal of this compound and its associated waste is critical. The following steps outline the recommended disposal procedure:
-
Waste Classification: this compound is classified as a chemical waste and should be handled as a hazardous material. Do not dispose of this compound down the drain or in regular trash receptacles.
-
Containerization:
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Contact your institution's EHS office for guidance on approved vendors and procedures.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal environmental regulations.
Data Presentation: Chemical and Physical Properties
The following tables summarize the key quantitative data for this compound.
| Physical Properties | |
| Property | Value |
| Molecular Formula | C₁₅H₁₅N₃O₆[1] |
| Molecular Weight | 333.3 g/mol [1] |
| Appearance | Solid[1] |
| Purity | ≥98%[1][4] |
| Chemical Properties & Identifiers | |
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-[3-(2-carboxybenzyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid |
| CAS Number | 745055-91-8[1] |
| Solubility | Soluble in DMSO (up to 50 mM)[1][3] |
| InChI Key | UUIYULWYHDSXHL-NSHDSACASA-N[1] |
Signaling Pathway and Experimental Workflow
This compound functions by selectively blocking the ion channel of kainate receptors that contain the GluK1 subunit. This antagonism prevents the influx of cations (primarily Na⁺ and Ca²⁺) that would normally be triggered by the binding of the endogenous agonist, glutamate.
Caption: this compound antagonism of the GluK1-containing kainate receptor.
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on neuronal activity using whole-cell patch-clamp electrophysiology.
Caption: Experimental workflow for this compound application in patch-clamp electrophysiology.
Experimental Protocols: Whole-Cell Patch-Clamp Recording
The following is a representative protocol for investigating the effect of this compound on kainate receptor-mediated currents in cultured neurons. This protocol should be adapted based on the specific cell type and experimental question.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂ / 5% CO₂ to maintain pH at ~7.4.
-
Intracellular Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
2. Neuronal Preparation:
-
Culture primary neurons or maintain brain slices in a submerged chamber with continuous aCSF perfusion.
-
Transfer the culture dish or slice to the stage of an upright microscope equipped with differential interference contrast (DIC) optics.
3. Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the cell membrane and establish a whole-cell recording configuration.
-
Clamp the neuron at a holding potential of -70 mV.
4. Experimental Procedure:
-
Baseline Recording: Record baseline synaptic activity or kainate-evoked currents for 5-10 minutes to ensure a stable recording. To evoke kainate receptor-mediated currents, a brief application of kainic acid (e.g., 10 µM) can be used.
-
This compound Application: Perfuse the bath with aCSF containing the desired concentration of this compound (e.g., 10 µM) for 10-15 minutes.
-
Recording with this compound: Continue to record neuronal activity during the application of this compound. If evoking currents, apply kainic acid again in the presence of this compound.
-
Washout: Perfuse the bath with regular aCSF for at least 15-20 minutes to wash out this compound.
-
Post-Washout Recording: Record activity after the washout period to assess the reversibility of the this compound effect.
5. Data Analysis:
-
Analyze the recorded currents for changes in amplitude, frequency, and kinetics before, during, and after the application of this compound.
-
Perform statistical analysis to determine the significance of any observed effects.
References
Personal protective equipment for handling UBP 302
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of UBP 302, a potent and selective kainate receptor antagonist. The following procedural guidance is intended to be a preferred source for laboratory safety and chemical handling, ensuring the safe and effective use of this compound in research settings.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on the Safety Data Sheet (SDS).
| Body Part | Required PPE | Specifications |
| Eyes | Safety glasses with side-shields or goggles | Must be worn at all times when handling the compound to protect against splashes. |
| Hands | Chemical-resistant gloves | Compatible with the solvents being used to prepare this compound solutions (e.g., DMSO, NaOH). |
| Body | Laboratory coat | Should be worn to protect skin and clothing from accidental contact. |
| Respiratory | Dust mask or respirator | Recommended when handling the solid form of this compound to avoid inhalation of dust particles. Use in a well-ventilated area. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Parameter | Guideline |
| Storage Temperature | Store at -20°C for long-term storage.[1] |
| Formulation | This compound is a solid. |
| Solubility | Soluble in DMSO (up to 50 mM) and 1eq. NaOH (up to 25 mM).[1] |
| Preparation of Stock Solutions | Based on a molecular weight of 333.3 g/mol . For a 10 mM stock solution, dissolve 3.33 mg of this compound in 1 mL of DMSO. Gentle warming can aid dissolution. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a chemical compound, it should be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Unused solid this compound | Collect in a designated, labeled hazardous waste container for chemical waste. |
| Solutions of this compound | Collect in a sealed, labeled container for liquid chemical waste. Ensure the container is compatible with the solvent used. |
| Contaminated labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
Note: Do not dispose of this compound down the drain or in regular trash.
Mechanism of Action: Kainate Receptor Antagonism
This compound is a potent and selective antagonist of the GluK1 (formerly GluR5) subunit-containing kainate receptors.[2] Kainate receptors are a type of ionotropic glutamate (B1630785) receptor that, when activated by glutamate, allow the influx of cations (primarily Na+ and Ca2+) into the neuron, leading to depolarization and excitation. By selectively blocking the GluK1 subunit, this compound inhibits the downstream signaling cascade initiated by glutamate binding to these specific kainate receptors. This can modulate synaptic transmission and plasticity.[2]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound as a GluK1 antagonist.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The following is a detailed methodology for an experiment investigating the effect of this compound on kainate receptor-mediated currents in neurons, based on protocols described in the literature.[3]
Objective: To determine the inhibitory effect of this compound on currents evoked by a kainate receptor agonist (e.g., ATPA) in cultured neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
External recording solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Internal pipette solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2)
-
This compound stock solution (10 mM in DMSO)
-
ATPA (kainate receptor agonist) stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Prepare Solutions: Prepare fresh external and internal solutions and filter-sterilize. Prepare working concentrations of this compound and ATPA by diluting stock solutions in the external recording solution on the day of the experiment.
-
Prepare Neurons: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration:
-
Approach a neuron with the patch pipette and apply gentle positive pressure.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
-
Record Baseline Currents:
-
Clamp the neuron at a holding potential of -60 mV.
-
Record baseline membrane current for 2-3 minutes to ensure stability.
-
-
Apply Agonist:
-
Apply the kainate receptor agonist ATPA (e.g., 10 µM) to the neuron using a local perfusion system.
-
Record the inward current evoked by ATPA.
-
Wash out the agonist with the external solution until the current returns to baseline.
-
-
Apply this compound and Agonist:
-
Perfuse the neuron with a solution containing this compound (e.g., 10 µM) for 2-5 minutes.
-
Co-apply ATPA (10 µM) in the continued presence of this compound.
-
Record the evoked current.
-
-
Washout: Wash out both this compound and ATPA with the external solution and, if possible, record a recovery response to ATPA alone.
-
Data Analysis:
-
Measure the peak amplitude of the ATPA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
Below is a workflow diagram for this experimental protocol.
Caption: Workflow for a whole-cell patch-clamp experiment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
